Rhazinilam
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(12R)-12-ethyl-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(19),2,4,6,17-pentaen-9-one |
InChI |
InChI=1S/C19H22N2O/c1-2-19-10-5-12-21-13-9-15(18(19)21)14-6-3-4-7-16(14)20-17(22)8-11-19/h3-4,6-7,9,13H,2,5,8,10-12H2,1H3,(H,20,22)/t19-/m1/s1 |
InChI Key |
VLQAFTDOIRUYSZ-LJQANCHMSA-N |
SMILES |
CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |
Isomeric SMILES |
CC[C@]12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |
Canonical SMILES |
CCC12CCCN3C1=C(C=C3)C4=CC=CC=C4NC(=O)CC2 |
Synonyms |
hazinilam rhazinilam, (8aR*,14aR*)-(+-)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Alkaloid: A Technical Guide to the Formation and Chemical Ecology of Rhazinilam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhazinilam, a structurally unique monoterpene indole alkaloid, has garnered significant attention for its potent taxol-like biological activity, primarily the inhibition of tubulin polymerization. This technical guide provides an in-depth exploration of the current understanding of this compound's origins, moving beyond a traditional biosynthetic framework to an understanding of its formation as a chemical artifact during the extraction of plant material. Furthermore, this document delves into the chemical ecology of this compound, postulating its role as a defense mechanism for the producing organisms. Detailed experimental protocols for key biological assays and quantitative data are presented to facilitate further research and drug development efforts.
The Genesis of this compound: A Case of Chemical Transformation, Not Biosynthesis
Contrary to the typical enzymatic pathways responsible for the vast array of plant alkaloids, evidence strongly suggests that this compound is not a direct product of biosynthesis. Instead, it is considered an artifact that forms spontaneously during the extraction and purification of other alkaloids from plant sources.
Producing Organisms
This compound has been predominantly isolated from plant species belonging to the Apocynaceae family, including:
These plants are rich sources of various indole alkaloids, particularly those of the Aspidosperma type, which are the proposed precursors to this compound.
Proposed Formation from Aspidosperma Alkaloids
The leading hypothesis posits that this compound arises from the oxidative degradation of Aspidosperma alkaloids. The most cited precursor is (+)-1,2-dehydroaspidospermidine . A biomimetic synthesis has demonstrated this transformation, lending significant weight to this theory[4]. The proposed mechanism involves an oxidative cleavage of the C2-C3 bond in the precursor, followed by a series of rearrangements and cyclizations to form the characteristic nine-membered lactam ring of this compound.
Figure 1: Proposed chemical transformation of (+)-1,2-dehydroaspidospermidine to this compound.
While this chemical transformation is plausible under extraction conditions (e.g., changes in pH, exposure to oxygen and light), the potential for enzymatic involvement in the initial degradation of the parent alkaloid within the plant tissues cannot be entirely ruled out, although no specific enzymes have been identified to date.
Chemical Ecology of this compound: A Potent Defense Strategy
The potent biological activity of this compound provides strong clues to its ecological role. Its ability to interfere with a fundamental cellular process like microtubule dynamics positions it as a powerful defense molecule for the plant.
Taxol-Like Activity: Inhibition of Tubulin Polymerization
The primary mechanism of this compound's bioactivity is its interaction with tubulin, the protein subunit of microtubules. Similar to the well-known anticancer drug Taxol, this compound disrupts microtubule dynamics, a process crucial for cell division, intracellular transport, and maintenance of cell structure[5]. This interference leads to cell cycle arrest and ultimately apoptosis (programmed cell death). This potent cytotoxic activity is a hallmark of plant chemical defenses against herbivores and pathogens.
Anti-herbivory and Antimicrobial Potential
By disrupting cellular processes in eukaryotic organisms, this compound likely serves as a feeding deterrent or toxin to insect herbivores. Ingesting plant material containing this compound or its precursors could lead to cytotoxic effects in the herbivore, thus reducing predation. While direct studies on this compound's effect on specific herbivores are limited, the general role of cytotoxic alkaloids in plant defense is well-established.
Furthermore, the disruption of microtubule function is not exclusive to animal cells. Fungi and other eukaryotic pathogens also rely on microtubule integrity for growth and proliferation. Therefore, it is plausible that this compound also contributes to the plant's defense against microbial infections.
Quantitative Data
Quantitative data on this compound is primarily available from biomimetic synthesis and cytotoxicity studies. The yield of this compound as a natural artifact is highly variable and dependent on the extraction and purification methods employed.
| Parameter | Value | Reference |
| Biomimetic Synthesis Yield | ~30% | [4] |
| IC50 (MCF-7 human breast cancer cells) | Low µM range | [5] |
| IC50 (Various human cancer cell lines) | Low µM range | [6] |
Table 1: Quantitative data for this compound.
Experimental Protocols
Biomimetic Synthesis of this compound from (+)-1,2-Dehydroaspidospermidine
This protocol is adapted from the biomimetic synthesis reported in the literature[4].
Materials:
-
(+)-1,2-Dehydroaspidospermidine
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Ferrous sulfate (FeSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve (+)-1,2-dehydroaspidospermidine in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of mCPBA in CH₂Cl₂ to the flask with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude oxidative intermediate.
-
Dissolve the crude intermediate in methanol.
-
Add an aqueous solution of ferrous sulfate to the methanolic solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Figure 2: Workflow for the biomimetic synthesis of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
This compound stock solution (in DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled 96-well plates
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and GTP on ice.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture.
-
Add purified tubulin to the reaction mixture and mix gently.
-
Transfer the reaction mixture to a pre-chilled 96-well plate.
-
Place the plate in the microplate reader pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Record data at regular intervals for a set period (e.g., 60 minutes).
-
Plot absorbance versus time to generate polymerization curves and compare the effect of this compound to the control.
Figure 3: Workflow for the in vitro tubulin polymerization assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Figure 4: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound stands as a fascinating example of a naturally occurring compound whose origins lie in the chemical transformation of a biosynthetic precursor. Its potent taxol-like activity underscores its ecological significance as a plant defense molecule and highlights its potential for development as a therapeutic agent. Future research should focus on several key areas:
-
Elucidation of the precise in-planta conditions that lead to the formation of this compound from its aspidosperma alkaloid precursors.
-
Quantitative analysis of this compound formation under various extraction conditions to optimize its isolation or, conversely, to prevent its formation if other alkaloids are the target.
-
Direct investigation of this compound's effects on a broader range of herbivores and microbial pathogens to solidify its role in chemical ecology.
-
Further exploration of the structure-activity relationship of this compound analogues to develop more potent and selective drug candidates.
This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and utilization of this enigmatic and promising alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 5. Phytochemical and taxonomic evaluation of Rhazya stricta in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abscience.com.tw [abscience.com.tw]
Initial Investigations into Rhazinilam's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhazinilam, a unique lactam alkaloid first isolated from Melodinus australis, has garnered significant attention in the field of oncology for its potent antimitotic properties. Initial investigations have revealed a fascinating and complex mechanism of action centered on the disruption of microtubule dynamics, a critical component of cellular division. This technical guide provides an in-depth overview of the foundational biological studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the experimental workflows used to elucidate them. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in the ongoing exploration of this compound and its analogues as potential anticancer therapeutics.
Introduction
This compound is a structurally intriguing natural product belonging to the Aspidosperma alkaloid family. It was first isolated from the plant Melodinus australis and subsequently from other species such as Rhazya stricta, Kopsia sp., and Leuconotis sp.[1] The molecule's unique architecture, featuring a stereogenic quaternary carbon and a tetrahydroindolizine core embedded within a nine-membered macrocycle, has made it a compelling target for total synthesis.[1][2][3][4] Early biological evaluations quickly identified its potent cytotoxic and antimitotic activities, establishing it as a promising lead compound in cancer research.[1][3]
Mechanism of Action: A Multifaceted Interaction with Tubulin
The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Its interaction with the microtubule cytoskeleton is complex, exhibiting a "taxol-like" activity at low micromolar concentrations.[1][3] However, unlike Taxol (paclitaxel), which primarily stabilizes microtubules, this compound's effects are more nuanced.
Initial studies have demonstrated that this compound both inhibits the assembly of tubulin into microtubules and promotes the disassembly of existing microtubules.[1][3] Furthermore, a hallmark of this compound's activity is the induction of abnormal tubulin polymers, specifically the formation of well-defined spiral structures.[5][6][7][8] This aberrant assembly disrupts the normal dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.
The binding site of this compound on tubulin appears to be distinct from those of other well-characterized microtubule-targeting agents such as colchicine, vinblastine, and paclitaxel.[5][9][10] While the precise location is still under investigation, evidence suggests it does not bind to the αβ-tubulin dimer but is incorporated into the aberrant polymers it induces.[5][9] This unique binding and mechanism of action contribute to its distinct biological profile.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Rhazinilam: A Technical Guide to its Interaction with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhazinilam, a unique lactam alkaloid, has garnered significant attention in the field of cancer research due to its potent antimitotic activity. This activity stems from its complex interaction with tubulin, the fundamental protein subunit of microtubules. Unlike many other tubulin-targeting agents that either purely inhibit or promote polymerization, this compound exhibits a dual and paradoxical mechanism. At low micromolar concentrations, it inhibits microtubule assembly, while at higher concentrations, it induces the formation of aberrant, non-functional tubulin polymers, primarily in the form of spirals. This technical guide provides an in-depth exploration of the mechanism of action of this compound on tubulin polymerization, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular processes involved.
Core Mechanism of Action: A Dual Role in Disrupting Microtubule Dynamics
The primary mode of action of (-)-Rhazinilam, the naturally occurring and active enantiomer, is the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[1][2] This disruption is achieved through a complex interplay of inhibiting normal microtubule assembly and promoting the formation of aberrant spiral polymers.[1][3]
At substoichiometric concentrations, this compound effectively inhibits the polymerization of tubulin into microtubules.[1][4] However, as the concentration increases, it forces tubulin dimers to assemble into distinct spiral structures.[1][3][4] This diversion of tubulin into non-functional polymers effectively sequesters the available tubulin pool, further contributing to the disruption of the microtubule network.
A key aspect of this compound's activity is its dependence on guanosine triphosphate (GTP). The formation of these aberrant spirals is enhanced by the presence of GTP.[4][5] Interestingly, in the absence of GTP, a mixture of microtubule-like structures and spirals can be observed, suggesting a nuanced role for the nucleotide in dictating the final polymer morphology.[1][3][6]
Quantitative Analysis of this compound's Effect on Tubulin Polymerization
The inhibitory potency of this compound on tubulin polymerization has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values provide a benchmark for its activity.
| Compound | Assay Condition | IC50 (µM) | Reference |
| (-)-Rhazinilam | Microtubule assembly with MAPs | 2.3 ± 0.071 | [4] |
| (+/-)-Rhazinilam | Inhibition of human MCF-7 breast carcinoma cell growth | ~0.6-1.2 | [1][2] |
The Unique Binding Site of this compound
-
No Competition with Known Ligands: this compound does not compete with the binding of colchicine, vinblastine, or paclitaxel to their respective sites on tubulin.[4][6]
-
Distinct from the Taxoid Site: It does not bind to pre-formed microtubules stabilized by paclitaxel.[4]
-
Synergistic Effects: Under certain conditions, this compound and another spiral-inducing compound, NSC 613241, which also binds to a distinct site, can act synergistically to promote spiral formation, further suggesting separate binding loci.[4][5]
While the precise location of the this compound binding site remains to be fully elucidated by high-resolution structural studies, the available evidence strongly points to a novel interaction pocket on the tubulin molecule.
Experimental Protocols
A comprehensive understanding of this compound's mechanism of action has been built upon a foundation of specific biochemical and cell-based assays. The following sections detail the methodologies for key experiments.
Tubulin Polymerization Assay (Turbidity-Based)
This assay is fundamental to assessing the effect of compounds on the overall rate and extent of microtubule formation.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration)
-
This compound stock solution (in DMSO)
-
Temperature-controlled microplate reader
Protocol:
-
Prepare a tubulin polymerization mix on ice containing tubulin (typically 1-3 mg/mL), General Tubulin Buffer, GTP, and glycerol.
-
Pipette serial dilutions of this compound (or vehicle control) into the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
Analyze the data by plotting absorbance versus time. The IC50 value can be determined by plotting the extent of polymerization against the logarithm of the this compound concentration.
Electron Microscopy of Tubulin Polymers
This technique is crucial for visualizing the morphological changes induced by this compound, specifically the formation of aberrant spirals.
Principle: Electron microscopy provides high-resolution images of macromolecular structures, allowing for the direct observation of microtubules and other tubulin polymers.
Protocol:
-
Perform a tubulin polymerization assay as described above with and without this compound.
-
At the end of the incubation period, take a small aliquot (e.g., 5-10 µL) of the reaction mixture.
-
Place the aliquot onto a carbon-coated Formvar-treated copper grid.
-
Stain the sample with a suitable negative stain, such as 1% (w/v) uranyl acetate.
-
Wick away the excess stain and allow the grid to air dry.
-
Examine the grid using a transmission electron microscope to visualize the morphology of the tubulin polymers.
Competitive Binding Assays
These assays are used to determine if a compound binds to a known ligand binding site on tubulin.
Principle: A radiolabeled ligand with a known binding site is incubated with tubulin in the presence and absence of the test compound (this compound). A reduction in the binding of the radiolabeled ligand in the presence of the test compound indicates competition for the same binding site.
Protocol (Example with [3H]colchicine):
-
Incubate purified tubulin with [3H]colchicine in the presence of varying concentrations of this compound or a known colchicine-site binder (positive control).
-
After incubation to allow binding to reach equilibrium, separate the tubulin-bound from the free radioligand. This can be achieved by methods such as gel filtration or filter binding assays.
-
Quantify the amount of radioactivity associated with the tubulin fraction using liquid scintillation counting.
-
A lack of reduction in [3H]colchicine binding in the presence of this compound indicates that it does not bind to the colchicine site.[6]
Visualizing the Mechanism and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in this compound's mechanism of action and the experimental procedures used to study it.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 3. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Rhazinilam Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(-)-Rhazinilam, a unique lactam alkaloid, has garnered significant attention in the field of oncology due to its distinct mechanism of action as a tubulin-binding agent. Unlike other microtubule-targeting drugs, rhazinilam and its analogs interact with tubulin at a novel binding site, making them promising candidates for overcoming drug resistance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comprehensive resource for the design and development of next-generation antimitotic agents.
Core Structure-Activity Relationship Insights
The core structure of this compound, a tetrahydroindolizine core embedded within a 9-membered macrolactam, presents multiple avenues for chemical modification. SAR studies have revealed critical insights into the structural features essential for its biological activity.
The naturally occurring (-)-enantiomer of this compound is significantly more active than its synthetic (+)-counterpart, highlighting the stereospecificity of its interaction with tubulin.[1] Modifications to the core structure have focused on several key positions, including the N-1 nitrogen, the C-16 position, and the aromatic A-ring.
Modifications at N-1 and C-16
Substitutions at the N-1 and C-16 positions have a considerable impact on the antiproliferative activity of this compound analogs. Generally, bulky substituents at these positions lead to a decrease in activity.[2]
-
N-1 Position: Analogs with smaller substituents at the N-1 position tend to retain higher activity. For instance, analogs with less bulky groups showed closer affinities to tubulin than those with larger, more sterically hindering moieties.[2]
-
C-16 Position: The stereochemistry at the C-16 position is crucial. C-16α substituted analogs generally adopt a conformation similar to that of this compound and exhibit greater activity compared to their C-16β counterparts, which adopt a different conformation in rings B and D.[2]
B-Ring Modifications
The integrity of the nine-membered B-ring is vital for this compound's activity. Analogs with larger 11- or 12-membered B-rings, incorporating functionalities like an endocyclic carbamate group or an amino-acid residue, have demonstrated a significant reduction in tubulin-binding affinity.[2]
Related Natural Alkaloids
Naturally occurring oxidized forms of this compound, such as rhazinal and rhazinicine, also exhibit noteworthy cytotoxicity. While their tubulin-binding properties are inferior to this compound, they show significant activity against both drug-sensitive and vincristine-resistant KB cells, suggesting a potential avenue for overcoming certain types of drug resistance.[1]
Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data for key this compound analogs, providing a comparative overview of their antiproliferative activities.
| Analog/Derivative | Structural Modification | Cell Line | Activity (IC50) | Reference |
| (-)-Rhazinilam | - | Various | 0.6–1.2 µM | [1] |
| Rhazinal | Oxidized form of this compound | KB (drug-sensitive) | 0.73 µM | [1] |
| Rhazinal | Oxidized form of this compound | KB (vincristine-resistant) | 0.73 µM | [1] |
| Rhazinicine | Oxidized form of this compound | KB (drug-sensitive) | 4.06 µM | [1] |
| Rhazinicine | Oxidized form of this compound | KB (vincristine-resistant) | 4.06 µM | [1] |
| N-1 and C-16 Analogs | Less bulky substituents | - | Retained close affinities to tubulin | [2] |
| B-Ring Analogs | 11- or 12-membered rings | - | Very low activity on tubulin | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogs. The following are representative protocols for key assays used in SAR studies.
In Vitro Tubulin Polymerization Assay
This assay assesses the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
PEM buffer (PIPES, EGTA, MgCl2)
-
Test compounds dissolved in DMSO
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a solution of tubulin in PEM buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP solution into pre-chilled microcuvettes.
-
Add the test compound (or DMSO as a vehicle control) to the cuvettes at the desired final concentration.
-
Place the cuvettes in the spectrophotometer and incubate at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the extent and rate of polymerization in the presence of the test compound compared to the control.
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, following exposure to a test compound.
Materials:
-
Human cancer cell lines (e.g., KB, HCT-116, MDA-MB-231)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for a structure-activity relationship study of this compound analogs.
Concluding Remarks
The unique tubulin-binding properties of this compound and its analogs present a compelling opportunity for the development of novel anticancer therapeutics. The SAR data accumulated to date provides a solid foundation for the rational design of more potent and selective compounds. Future research should focus on exploring a wider range of substitutions, particularly on the A-ring, and on developing analogs with improved pharmacokinetic properties. A deeper understanding of the three-dimensional interactions between this compound analogs and their tubulin-binding site through computational modeling and X-ray crystallography will be invaluable in guiding future drug discovery efforts. This comprehensive approach, integrating synthetic chemistry, biological evaluation, and computational analysis, will be key to unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 2. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of the Rhazinilam Scaffold: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate architecture of natural products has long provided a fertile ground for the discovery of novel therapeutic agents. Among these, the Rhazinilam scaffold, a unique monoterpene indole alkaloid, has emerged as a compelling starting point for the development of potent anticancer drugs. First isolated from plants of the Apocynaceae family, this compound has demonstrated significant cytotoxic and antimitotic activities, primarily through its interaction with tubulin, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth exploration of the therapeutic potential of the this compound scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and drug discovery workflows.
Biological Activity and Mechanism of Action
(-)-Rhazinilam, the naturally occurring and biologically active enantiomer, exhibits a distinct mechanism of action that sets it apart from many other tubulin-binding agents. Its primary intracellular target is the microtubule network, a dynamic polymer system essential for cell division, intracellular transport, and maintenance of cell shape.
This compound's interaction with tubulin is complex; it has been shown to both inhibit microtubule assembly and disassembly.[1] A hallmark of its activity is the induction of abnormal tubulin spirals, a morphological alteration that disrupts the normal dynamics of microtubule polymerization and depolymerization.[1] This process is reportedly enhanced by the presence of GTP and inhibited by GDP.[2] Notably, studies have indicated that this compound binds to a site on tubulin that is distinct from those of other well-known antitubulin agents like paclitaxel, colchicine, and vinblastine.[2]
The disruption of microtubule dynamics by this compound leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis. The potent antimitotic activity of this compound and its analogues makes this scaffold a highly attractive candidate for the development of novel anticancer therapeutics.
Quantitative Biological Data
The cytotoxic and tubulin-destabilizing activities of this compound and its synthetic analogues have been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, with IC50 values representing the concentration required to inhibit 50% of cell growth or microtubule assembly.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| (-)-Rhazinilam | KB (nasopharyngeal) | 0.6 - 1.2 | [1] |
| KB (vincristine-resistant) | - | [1] | |
| MCF-7 (breast) | low µM range | [3] | |
| Rhazinal | KB (drug-sensitive) | 0.73 | [1] |
| KB (vincristine-resistant) | - | [1] | |
| Rhazinicine | KB (drug-sensitive) | 4.06 | [1] |
| KB (vincristine-resistant) | - | [1] |
Table 1: Cytotoxicity of this compound and Related Natural Products.
| Compound/Analogue | Assay | IC50 (µM) | Reference |
| (-)-Rhazinilam | Inhibition of microtubule assembly | 2.3 | [2] |
| NSC 613241 (Diphenylpyridazinone) | Inhibition of microtubule assembly | 1.9 | [2] |
Table 2: In Vitro Tubulin Polymerization Inhibition.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound analogues on cancer cell lines.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested by trypsinization and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
A stock solution of the test compound is prepared in DMSO.
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compound or vehicle control (DMSO).
-
Plates are incubated for 48-72 hours.
c. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the direct effect of this compound analogues on the polymerization of purified tubulin.
a. Reagents and Materials:
-
Purified bovine or porcine brain tubulin (>99% pure).
-
GTP (Guanosine-5'-triphosphate).
-
PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Test compounds dissolved in DMSO.
-
A temperature-controlled spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm or with a fluorescent reporter, respectively.
b. Assay Procedure:
-
A reaction mixture is prepared on ice containing tubulin (e.g., 1-2 mg/mL) in PEM buffer with 1 mM GTP.
-
The test compound or vehicle control is added to the reaction mixture at various concentrations.
-
The reaction is initiated by transferring the mixture to a pre-warmed cuvette at 37°C in the spectrophotometer/fluorometer.
-
The change in absorbance or fluorescence is monitored over time (e.g., 30-60 minutes) as an indicator of tubulin polymerization.
c. Data Analysis:
-
The rate and extent of tubulin polymerization are determined from the kinetic curves.
-
The IC50 value for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways affected by this compound and a representative workflow for the discovery and evaluation of novel analogues.
Caption: Mechanism of Action of this compound.
Caption: Proposed Apoptotic Pathway Induced by this compound.
Caption: this compound Analogue Drug Discovery Workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its unique mechanism of action, involving the induction of tubulin spirals, offers the potential to overcome resistance mechanisms associated with other microtubule-targeting drugs. The quantitative data presented herein underscore the potent cytotoxic and antimitotic activities of this compound and its analogues.
Future research in this area should focus on several key aspects. A deeper understanding of the precise binding site of this compound on tubulin, potentially through co-crystallization studies, would enable more rational drug design. Further exploration of the structure-activity relationships, particularly through the synthesis of diverse and novel analogues, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Finally, comprehensive in vivo studies are necessary to translate the promising in vitro activity of this compound-based compounds into effective therapeutic candidates for the treatment of cancer. The detailed protocols and visualized workflows provided in this guide aim to facilitate and accelerate these critical next steps in harnessing the full therapeutic potential of the this compound scaffold.
References
- 1. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Rhazinilam's Effects on Microtubule Dynamics and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between rhazinilam and tubulin, detailing its complex effects on microtubule dynamics and stability. This compound, a unique monopyrrolic alkaloid, exhibits a distinct mechanism of action that differentiates it from classic microtubule-targeting agents. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action
This compound exerts a complex, dual-faceted influence on microtubule dynamics; it is known to both inhibit microtubule assembly and disassembly[1][2]. In cellular environments, it phenotypically mimics the effects of taxol, inducing the formation of microtubule bundles and causing mitotic arrest[3][4][5]. However, its molecular mechanism is fundamentally different.
At the protein level, this compound interacts with purified tubulin to promote the formation of aberrant, double-stranded spiral polymers instead of functional microtubules[1][3][4][5][6]. This activity is more reminiscent of vinca alkaloids, although this compound binds to a distinct site on the tubulin dimer[5][6]. Studies have confirmed that this compound does not bind to the taxoid, colchicine, or peloruside A sites[5][6][7]. Its binding is, however, prevented by the vinca-domain ligands vinblastine and maytansine, suggesting a potential interaction at or near the vinca domain, leading to a unique conformational outcome[3]. The formation of these spirals is dependent on guanosine triphosphate (GTP), while guanosine diphosphate (GDP) is inhibitory[6][7]. Interestingly, in the absence of GTP, this compound can induce a mix of both microtubule-like structures and spirals[4][5].
Only the naturally occurring (-)-enantiomer of this compound demonstrates biological activity[1][2]. This stereospecificity, combined with its unique binding site and induction of spiral polymers, makes this compound a subject of significant interest for the development of novel anticancer therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters describing this compound's interaction with tubulin and its effects on cancer cell lines.
Table 1: In Vitro Activity and Binding Parameters
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| IC₅₀ (Microtubule Assembly) | 2.3 ± 0.071 µM | MAP-containing tubulin preparation | [6] |
| Dissociation Constant (K_d) | 5 µM | Binding to tubulin in spiral polymers | [3] |
| Binding Stoichiometry | 0.1–0.2 mol / mol of tubulin | Incorporation into induced spiral polymers | [6][7][8] |
| Spiral Polymer Pitch | 79–80 nm | Electron microscopy measurement |[6][7] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines
| Cell Line | IC₅₀ Value | Notes | Reference |
|---|---|---|---|
| General | Low µM range | Typical for most cell lines tested | [1][6] |
| Various Lines | 0.6–1.2 µM | General range reported in a review | [2] |
| KB (Vincristine-Resistant) | 0.73 µM (Rhazinal) | Data for a closely related analogue | [2] |
| KB (Vincristine-Resistant) | 4.06 µM (Rhazinicine) | Data for a closely related analogue |[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
This assay measures the effect of this compound on the rate and extent of microtubule assembly by monitoring changes in light scattering (turbidity).
-
Objective: To determine the IC₅₀ of this compound for the inhibition of MAP-dependent microtubule assembly.
-
Materials:
-
Purified tubulin (>99%)
-
Microtubule-Associated Proteins (MAPs)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM stock)
-
MES buffer (1.0 M, pH 6.9)
-
MgCl₂ (1 M stock)
-
DMSO (Dimethyl sulfoxide)
-
This compound stock solution in DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Ice bath, pre-warmed 96-well plates
-
-
Procedure:
-
Prepare Polymerization Buffer: On ice, prepare a buffer containing 0.1 M MES (pH 6.9), 0.5 mM MgCl₂, and 1.0 mM GTP.
-
Prepare Protein Mixture: In the polymerization buffer, prepare a reaction mixture containing 1.0 mg/mL tubulin and 0.5 mg/mL MAPs. Keep this mixture on ice to prevent premature polymerization.
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution to achieve a range of final assay concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant (e.g., 2%).
-
Initiate Reaction: Pipette the this compound dilutions (or DMSO for control) into a pre-warmed (37°C) 96-well plate. To initiate the polymerization, add the chilled protein mixture to each well.
-
Monitor Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 30 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The extent of the reaction at a fixed time point (e.g., 20 minutes) is used to determine the percentage of inhibition relative to the control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[6]
-
This protocol allows for the direct visualization of this compound's effects on the microtubule cytoskeleton within cultured cells.
-
Objective: To visualize microtubule bundling and mitotic arrest in cells treated with this compound.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 18-24 hours).
-
Fixation: Gently wash the cells with PBS. Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash twice with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Antibody Staining: Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature. Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of microtubules (e.g., green channel) and nuclei (blue channel) to assess cytoskeletal changes and mitotic index.
-
This colorimetric assay quantifies the cytotoxic effect of this compound by measuring the metabolic activity of cultured cells.
-
Objective: To determine the IC₅₀ of this compound for growth inhibition in a specific cell line.
-
Materials:
-
Human cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (and a vehicle control).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add Solubilization Buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the logarithm of the drug concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 3. This compound mimics the cellular effects of taxol by different mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 4. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Rhazinilam in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Rhazinilam, a naturally occurring alkaloid with recognized antimitotic properties. The document details its effects on various cancer cell lines, outlines standard experimental protocols for assessing its cytotoxicity, and illustrates its mechanism of action through signaling pathway diagrams.
Introduction to this compound
This compound is a unique macrocyclic alkaloid that has garnered significant interest in oncology research due to its potent cytotoxic effects against cancer cells.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a promising candidate for the development of novel anticancer agents.[2][3][4] Unlike other well-known microtubule-targeting agents like paclitaxel, this compound appears to bind to a distinct site on tubulin, inducing the formation of aberrant spiral polymers instead of microtubule bundles.[2][3][5] This guide summarizes the available data on its cytotoxic activity and provides the necessary protocols for its evaluation.
Cytotoxicity Profile of this compound
This compound and its related alkaloids have demonstrated significant cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: IC50 Values of this compound and Related Alkaloids in Various Cell Lines
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | KB | Human oral carcinoma | > 10 | [6] |
| This compound | HCT-116 | Human colon carcinoma | 1.8 | [6] |
| This compound | MDA-MB-231 | Human breast adenocarcinoma | 2.5 | [6] |
| This compound | MRC-5 | Human fetal lung fibroblast | 1.7 | [6] |
| This compound | MCF-7 | Human breast adenocarcinoma | Correlation with spiral formation noted | [5] |
| Nor-rhazinicine | KB | Human oral carcinoma | 1.5 | [6] |
| Nor-rhazinicine | HCT-116 | Human colon carcinoma | 0.9 | [6] |
| Nor-rhazinicine | MDA-MB-231 | Human breast adenocarcinoma | 1.2 | [6] |
| Nor-rhazinicine | MRC-5 | Human fetal lung fibroblast | 1.0 | [6] |
| Rhazinicine | KB | Human oral carcinoma | 2.9 | [6] |
| Rhazinal | KB | Human oral carcinoma | 2.1 | [6] |
| Rhazinal | HCT-116 | Human colon carcinoma | 1.1 | [6] |
| Rhazinal | MDA-MB-231 | Human breast adenocarcinoma | 1.3 | [6] |
| Rhazinal | MRC-5 | Human fetal lung fibroblast | 1.1 | [6] |
Note: The data presented is a compilation from available literature. IC50 values can vary based on experimental conditions such as cell density and incubation time.
Experimental Protocols for Cytotoxicity Screening
This section details the standard methodologies for evaluating the cytotoxic effects of this compound in vitro. A general workflow is presented below.
Caption: General workflow for in vitro cytotoxicity screening.
3.1. Cell Culture and Maintenance
-
Cell Lines: A panel of relevant human cancer cell lines should be used (e.g., HCT-116, MDA-MB-231, MCF-7, KB).[5][6] A non-cancerous cell line (e.g., MRC-5) should be included to assess selectivity.[6]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Cultures are kept at 37°C in a humidified atmosphere containing 5% CO2.
3.2. Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for testing.
3.3. Cell Viability Assays Cell viability assays are used to measure the proportion of viable cells after treatment with the test compound.[8]
3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a standard method for assessing cytotoxicity.[9][10]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[11]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[10]
3.3.2. Sulforhodamine B (SRB) Assay The SRB assay is another common method that relies on the ability of SRB to bind to protein components of cells.[10]
-
Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Fixation: After incubation, gently remove the medium and fix the cells with cold 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and dissolve the bound SRB stain with a 10 mM Tris base solution.
-
Measurement: Measure the absorbance at approximately 510 nm.
3.4. Data Analysis
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC50:
-
Plot the percentage viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[12]
-
Mechanism of Action: Microtubule Disruption and Apoptosis
This compound exerts its cytotoxic effects primarily by interfering with the normal function of microtubules.[2][5] This disruption leads to cell cycle arrest and subsequent programmed cell death, or apoptosis.
4.1. Impact on Microtubule Dynamics Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[4] this compound inhibits microtubule assembly, not by preventing polymerization outright, but by inducing the formation of aberrant, non-functional tubulin spirals.[2][5] This action disrupts the mitotic spindle, leading to mitotic arrest.
Caption: this compound's disruption of microtubule dynamics.
4.2. Induction of Apoptosis Prolonged mitotic arrest triggers cellular stress signals that activate apoptotic pathways. Apoptosis is a regulated process of cell death crucial for eliminating damaged or cancerous cells.[13][14] It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[13][14] While the precise apoptotic pathway activated by this compound requires further specific investigation, microtubule-disrupting agents commonly induce the intrinsic pathway through the Bcl-2 family of proteins.[14][15]
Caption: Postulated apoptotic pathway induced by this compound.
Conclusion
This compound demonstrates potent cytotoxicity against a range of cancer cell lines, primarily through the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis. The experimental protocols outlined in this guide provide a robust framework for the preliminary in vitro screening of this compound and its analogs. Further investigation into its precise interactions with tubulin and the specific signaling cascades it activates will be crucial for its development as a therapeutic agent.
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy [mdpi.com]
- 14. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Strategies for (-)-Rhazinilam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Rhazinilam, a structurally unique monoterpene indole alkaloid, has garnered significant attention from the synthetic chemistry community due to its intriguing molecular architecture and potent anti-mitotic activity. Its core structure features a strained nine-membered lactam ring fused to a tetrahydroindolizine system, with a stereogenic quaternary carbon center. These structural complexities have made (-)-Rhazinilam a challenging and attractive target for total synthesis, leading to the development of a diverse array of innovative synthetic strategies. This document provides a detailed overview of the prominent total synthesis approaches, complete with comparative data, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.
Strategic Overview
The total synthesis of (-)-Rhazinilam has been approached from several distinct retrosynthetic perspectives. The primary challenges in its construction lie in the stereoselective formation of the C19 quaternary center, the construction of the tetrahydroindolizine core, and the formation of the nine-membered macrocycle. Key strategies that have been successfully employed are summarized below and illustrated in the retrosynthetic analysis diagram.
Comparative Data of Selected Total Syntheses
The following table summarizes key quantitative data from several notable enantioselective total syntheses of (-)-Rhazinilam, allowing for a direct comparison of their efficiencies.
| Principal Investigator(s) | Key Strategy | Total Steps (Longest Linear Sequence) | Overall Yield (%) | Enantiomeric Excess (%) | Reference |
| Voituriez & Guinchard | Enantioselective Au(I)-catalyzed cycloisomerization | 9 | 20 | 83 | [1][2] |
| Sames | Asymmetric C-H bond activation | 3 (major steps) | Not explicitly stated as a single % | 60-75 | [3][4][5][6] |
| Zhu | Pd-catalyzed decarboxylative allylation | 12 | 16.4 | 86 | [1] |
| Smith (racemic) | Friedel-Crafts cyclization | 12 | 7 | N/A | [7] |
| Trauner (racemic) | Pd-catalyzed direct coupling | Not explicitly stated | Not explicitly stated | N/A | [7] |
| Carreira | Asymmetric Cu-catalyzed propargylic substitution | Not explicitly stated | Not explicitly stated | High | [7] |
| Tokuyama | Au(I)-catalyzed cyclization cascade | 10 | 36 | >99 | [7] |
Detailed Application Notes and Protocols
This section provides detailed experimental procedures for key transformations from selected total syntheses of (-)-Rhazinilam.
Voituriez and Guinchard: Enantioselective Gold(I)-Catalyzed Cycloisomerization
This approach represents the shortest and highest-yielding enantioselective total synthesis to date. The key step is a gold(I)-catalyzed 6-exo-trig cyclization of an allene-functionalized pyrrole to construct the tetrahydroindolizine core and establish the crucial quaternary stereocenter.[1][2]
Experimental Workflow:
Protocol for the Gold(I)-Catalyzed Enantioselective Cycloisomerization:
-
Reactants: To a solution of the allene-functionalized pyrrole (1.0 equiv) in anhydrous dichloromethane (0.05 M) is added the chiral gold(I) catalyst (e.g., (S)-(-)-DTBM-SEGPHOS(AuCl)2/AgSbF6) (5 mol %).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for the time specified in the original publication (typically monitored by TLC for completion).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the enantiomerically enriched tetrahydroindolizine product.
Sames: Asymmetric C-H Bond Activation
This pioneering synthesis introduced the concept of asymmetric C-H bond activation as a key strategy. The core transformation involves the dehydrogenation of a prochiral diethyl group on a pyrrole intermediate, directed by a chiral auxiliary attached to a platinum complex.[3][4][5][6]
Logical Relationship of Key Steps:
Protocol for the Asymmetric C-H Bond Functionalization (Dehydrogenation):
-
Reactants: The diethylpyrrole substrate is first complexed with a platinum(II) salt. To this complex, a chiral oxazolinyl ketone auxiliary is attached to the platinum center.
-
Reaction Conditions: The platinum complex is then heated in a suitable solvent (e.g., toluene) to induce the C-H activation and dehydrogenation, leading to the formation of a vinyl group. The reaction temperature and duration are critical for achieving optimal yield and enantioselectivity.
-
Work-up and Purification: After the reaction is complete, the platinum complex is decomposed, and the organic product is liberated. Purification is typically achieved through column chromatography to isolate the enantioenriched vinylpyrrole intermediate.
Smith: First Total Synthesis (Racemic)
The first total synthesis of (±)-rhazinilam was a landmark achievement that established the feasibility of constructing this complex molecule. A key step in this synthesis is a Friedel-Crafts-type cyclization to form the tetrahydroindolizine core.[7]
Experimental Workflow:
Protocol for the Friedel-Crafts-Type Cyclization:
-
Reactants: The N-alkylated pyrrole precursor bearing an appropriate electrophilic side chain is dissolved in a suitable solvent. A Lewis acid catalyst (e.g., SnCl4 or AlCl3) is added to initiate the intramolecular cyclization.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity and minimize side reactions. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water or a mild base. The organic product is extracted, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the tetrahydroindolizine core.
Conclusion
The total synthesis of (-)-Rhazinilam has served as a fertile ground for the development and application of novel synthetic methodologies. The strategies highlighted herein, from classic cyclization reactions to modern C-H activation and gold catalysis, demonstrate the creativity and evolution of synthetic organic chemistry. These detailed notes and protocols are intended to provide a valuable resource for researchers in natural product synthesis and drug development, facilitating further exploration and innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Asymmetric Synthesis of the Rhazinilam Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhazinilam, a unique monoterpene indole alkaloid, has garnered significant attention from the synthetic community due to its intriguing molecular architecture and its notable anti-mitotic properties, which mimic the cellular activity of Taxol. A key structural feature of this compound is a strained nine-membered lactam ring fused to a tetrahydroindolizine core, containing a stereogenic quaternary carbon center. The asymmetric synthesis of this core structure has been a formidable challenge, leading to the development of several innovative and elegant synthetic strategies. This document provides detailed application notes and protocols for some of the key asymmetric syntheses of the this compound core structure, intended for researchers in organic synthesis and drug development.
Key Asymmetric Strategies and Protocols
Several distinct and successful strategies for the asymmetric construction of the this compound core have been reported. These approaches leverage different catalytic systems and synthetic methodologies to control the crucial stereochemistry of the quaternary center. Here, we detail three prominent examples: a Gold(I)-catalyzed cycloisomerization, a Palladium-catalyzed transannular cyclization, and an asymmetric C-H bond activation approach.
Strategy 1: Gold(I)-Catalyzed Enantioselective Cycloisomerization
This strategy, developed by Voituriez and coworkers, represents one of the most efficient and concise enantioselective total syntheses of (–)-rhazinilam.[1][2] The key step involves an enantioselective gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole to construct the tetrahydroindolizine core with the desired quaternary stereocenter.
Logical Workflow
Caption: Workflow for the Gold(I)-catalyzed synthesis of the this compound core.
Quantitative Data
| Step | Catalyst/Reagents | Yield | Enantiomeric Excess (ee) | Reference |
| Enantioselective Cycloisomerization | Gold(I) Complex with Chiral Ligand | 89% | 83% | [2] |
| Overall Synthesis | 9 steps from commercially available materials | 20% | 83% | [1][2] |
Conceptual Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization
Note: This is a conceptual protocol based on published literature. Researchers should consult the original publication for detailed, step-by-step instructions and safety precautions.
-
Preparation of the Allene-functionalized Pyrrole Substrate: The synthesis of the starting allene-functionalized pyrrole is typically achieved through a multi-step sequence starting from commercially available materials.
-
Gold(I)-Catalyzed Enantioselective Cycloisomerization:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the allene-functionalized pyrrole substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane).
-
The gold(I) pre-catalyst and the chiral ligand are added, and the mixture is stirred at the specified temperature (e.g., room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched tetrahydroindolizine intermediate.
-
-
Conversion to (–)-Rhazinilam: The resulting tetrahydroindolizine is then converted to (–)-rhazinilam through a series of transformations, which may include a palladium-catalyzed hydrocarboxylation of a vinyl group.[1][2]
Strategy 2: Palladium-Catalyzed Transannular Cyclization
This innovative strategy, reported by Zakarian and Gu, establishes the critical quaternary stereocenter through a palladium-catalyzed transannular Heck reaction.[3][4][5] A key feature of this approach is the transfer of axial chirality from a macrocyclic lactam precursor to the point chirality of the quaternary center.[3][4][5]
Logical Workflow
Caption: Workflow for the Palladium-catalyzed synthesis of the this compound core.
Quantitative Data
| Step | Catalyst/Reagents | Enantiospecificity | Reference |
| Pd-Catalyzed Transannular Cyclization | Palladium Catalyst | High | [3][4] |
Conceptual Experimental Protocol: Palladium-Catalyzed Transannular Cyclization
Note: This is a conceptual protocol based on published literature. Researchers should consult the original publication for detailed, step-by-step instructions and safety precautions.
-
Synthesis of the Macrocyclic Precursor: A halogenated 13-membered lactam is synthesized. The axial chirality is introduced during the macrolactamization step.
-
Palladium-Catalyzed Transannular Heck Cyclization:
-
To a solution of the axially chiral macrocyclic lactam in a suitable solvent (e.g., DMF), a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand are added.
-
A base (e.g., a silver salt or an organic base) is added to the mixture.
-
The reaction is heated to the required temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is then cooled, diluted with a suitable solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the tetracyclic intermediate.
-
-
Final Conversion to this compound: The resulting intermediate is then converted to the final this compound product, for instance, through a hydrogenation step.[4]
Strategy 3: Asymmetric C-H Bond Activation
A pioneering approach by Sames and coworkers utilized an asymmetric C-H bond functionalization to construct the this compound core.[6][7][8] This strategy involves the use of a chiral auxiliary to direct the dehydrogenation of a C-H bond, setting the stage for the formation of the key ring system.
Logical Workflow
Caption: Workflow for the asymmetric C-H activation approach to this compound.
Quantitative Data
| Step | Chiral Auxiliary | Enantiomeric Excess (ee) | Reference |
| Asymmetric C-H Functionalization | Oxazolinyl Ketone | 60-75% | [6][7] |
Conceptual Experimental Protocol: Asymmetric C-H Bond Activation
Note: This is a conceptual protocol based on published literature. Researchers should consult the original publication for detailed, step-by-step instructions and safety precautions.
-
Pyrrole Synthesis and Attachment of Chiral Auxiliary: The synthesis begins with the construction of a suitable pyrrole precursor, to which a chiral auxiliary (e.g., an oxazolinyl ketone) is attached.
-
Asymmetric C-H Bond Functionalization:
-
The pyrrole derivative with the chiral auxiliary is treated with a chiral platinum complex.
-
This complex facilitates the selective dehydrogenation of a C-H bond on the diethyl group segment.
-
The reaction is carried out under specific conditions of temperature and time as detailed in the original literature.
-
Workup and purification by chromatography afford the enantioenriched intermediate.
-
-
Macrolactam Formation and Completion of the Synthesis: The enantioenriched intermediate is then carried forward through a series of steps, including the formation of the nine-membered macrolactam ring, to complete the total synthesis of (–)-rhazinilam.
Summary and Outlook
The asymmetric synthesis of the this compound core structure has been a fertile ground for the development of novel and powerful synthetic methodologies. The strategies highlighted here—Gold(I)-catalyzed cycloisomerization, Palladium-catalyzed transannular cyclization, and asymmetric C-H bond activation—demonstrate the creativity and ingenuity of synthetic chemists in tackling complex molecular targets. Each approach offers a unique solution to the challenge of controlling the stereochemistry of the quaternary carbon center. For researchers in drug discovery and development, these synthetic routes provide a foundation for the synthesis of this compound analogs for further biological evaluation. The continued exploration of new catalytic systems and synthetic strategies will undoubtedly lead to even more efficient and versatile approaches to this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of this compound: Axial to Point Chirality Transfer in an Enantiospecific Pd-Catalyzed Transannular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stork: Total synthesis of this compound: axial to point chirality transfer in an enantiospecific Pd-catalyzed transannular cyclization [storkapp.me]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Total Synthesis of (â)-Rhazinilam:â Asymmetric CâH Bond Activation via the Use of a Chiral Auxiliary - figshare - Figshare [figshare.com]
Application Notes and Protocols for the Purification and Identification of Rhazinilam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhazinilam is a structurally unique quinolone alkaloid first isolated from the plant Rhazya stricta. It has garnered significant interest from the scientific community due to its potent anti-tubulin activity, making it a promising candidate for anticancer drug development. The complex structure of this compound, featuring a strained nine-membered lactam ring, presents unique challenges and opportunities for its purification and characterization.
These application notes provide detailed protocols for the purification and identification of this compound, intended to guide researchers in obtaining highly pure material for biological screening and further development. The methodologies described are based on established principles of natural product chemistry and analytical science.
Purification of this compound
The purification of this compound from either natural sources or synthetic reaction mixtures typically involves a multi-step chromatographic process. The choice of technique and specific parameters will depend on the scale of the purification and the complexity of the initial mixture.
Protocol 1: Extraction of this compound from Rhazya stricta
This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from the dried plant material of Rhazya stricta.
Materials:
-
Dried and powdered Rhazya stricta plant material (e.g., leaves, stems)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2 M
-
Ammonia solution (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Large glass beakers and flasks
-
Filter paper and funnel
-
pH meter or pH paper
Procedure:
-
Maceration: Soak the powdered plant material in methanol at room temperature for 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).
-
Filtration: Filter the methanolic extract through filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanolic extract.
-
Acid-Base Extraction: a. Resuspend the crude extract in 2 M HCl. b. Wash the acidic solution with CH₂Cl₂ to remove neutral and weakly basic compounds. Discard the organic layer. c. Basify the aqueous layer to pH 9-10 with concentrated NH₄OH. d. Extract the alkaloids from the basified aqueous solution with CH₂Cl₂ (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction containing this compound.
Protocol 2: Purification by Column Chromatography
Column chromatography is an effective method for the initial purification of the crude alkaloid fraction.
Materials:
-
Silica gel (60-120 mesh)
-
Glass column
-
Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is shown in the table below.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
-
TLC Analysis: Monitor the fractions by TLC using a mobile phase of Hexane:EtOAc (e.g., 7:3 or 1:1). Visualize the spots under a UV lamp. Combine the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major spot corresponding to the expected polarity of this compound.
Table 1: Exemplary Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Methanol (%) |
| 1 | 100 | 0 | 0 |
| 2 | 80 | 20 | 0 |
| 3 | 60 | 40 | 0 |
| 4 | 40 | 60 | 0 |
| 5 | 20 | 80 | 0 |
| 6 | 0 | 100 | 0 |
| 7 | 0 | 95 | 5 |
| 8 | 0 | 90 | 10 |
Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound (>98%), preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used for the separation of alkaloids.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Sample dissolved in a suitable solvent (e.g., ACN/water mixture)
-
Collection vials
Procedure:
-
Method Development: If an analytical method is not already available, develop a separation method on an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm) to determine the optimal mobile phase composition and gradient.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the partially purified this compound sample onto the column.
-
Elution and Fraction Collection: Elute the column with the optimized gradient. Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Table 2: Exemplary Preparative HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Identification of this compound
Once a pure sample of the compound is obtained, its identity as this compound must be confirmed through spectroscopic analysis.
Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of the this compound structure.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Purified this compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquisition of 1D Spectra:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons present.
-
Acquire a ¹³C NMR spectrum to determine the number of carbon atoms.
-
-
Acquisition of 2D Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different fragments of the molecule.
-
-
Data Analysis: Analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of this compound.
Table 3: Expected NMR Data for this compound (Illustrative)
| Experiment | Expected Information |
| ¹H NMR | Signals for aromatic, olefinic, and aliphatic protons. Chemical shifts and coupling constants provide information about the electronic environment and neighboring protons. |
| ¹³C NMR | Signals for quaternary, methine, methylene, and methyl carbons. Chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). |
| COSY | Correlations between adjacent protons, helping to establish spin systems within the molecule. |
| HSQC | Correlation of each proton to its directly attached carbon atom. |
| HMBC | Correlations between protons and carbons separated by 2 or 3 bonds, allowing for the assembly of the molecular skeleton. |
Protocol 5: Identification by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural confirmation.
Materials:
-
Mass spectrometer (e.g., ESI-QTOF, GC-MS)
-
Purified this compound sample
-
Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified sample in a suitable solvent.
-
Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental formula.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in ESI) to confirm the molecular weight of this compound (C₂₁H₂₄N₂O).
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions that are consistent with the known structure of this compound.
-
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₂₄N₂O |
| Monoisotopic Mass | 332.1889 g/mol |
| [M+H]⁺ (ESI) | m/z 333.1961 |
| Key Fragment Ions | Analysis of the MS/MS spectrum will reveal characteristic losses corresponding to different parts of the molecule, providing structural confirmation. |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful purification and identification of this compound. The combination of chromatographic purification techniques and spectroscopic analysis is essential for obtaining high-purity this compound and confirming its chemical structure. These methods will enable researchers to confidently proceed with biological and pharmacological studies of this promising natural product. It is important to note that the specific parameters for chromatography may require optimization depending on the exact nature of the sample and the equipment used.
Application Notes: In Vitro Microtubule Assembly Assays with Rhazinilam
Introduction
Rhazinilam is a unique microtubule-targeting agent with a complex, concentration-dependent mechanism of action. Originally derived from a natural product found in plants of the Apocynaceae family, the (-)-rhazinilam enantiomer is the biologically active form.[1][2] Unlike classic microtubule inhibitors or stabilizers, this compound exhibits a dual role: at lower concentrations, it inhibits tubulin polymerization, while at higher concentrations, it induces the formation of aberrant, morphologically distinct tubulin spirals.[2][3] This multifaceted interaction with tubulin makes it a subject of significant interest in cancer research and drug development.[1]
In a cellular context, this compound can produce effects similar to paclitaxel, such as the formation of microtubule bundles and mitotic arrest.[2][4] However, its in vitro activity more closely resembles that of Vinca alkaloids, causing inhibition of assembly and formation of non-microtubule polymers.[2] Studies have confirmed that this compound binds to a unique site on tubulin, distinct from the colchicine, taxane, or vinca domains.[2][5][6]
These application notes provide detailed protocols for two key in vitro assays designed to characterize the distinct activities of this compound: a turbidimetric assay to measure the inhibition of microtubule assembly and a specialized centrifugal assay to quantify the formation of tubulin spirals.
Quantitative Data Summary
The following table summarizes the quantitative effects of (-)-rhazinilam on in vitro microtubule assembly based on published data.
| Parameter | Value | Conditions | Reference |
| IC₅₀ for Microtubule Assembly Inhibition | 2.3 ± 0.071 µM | Tubulin with microtubule-associated proteins (MAPs) | [5] |
| Concentration for Aberrant Assembly | ≥ 3 µM | Tubulin with MAPs, monitored by turbidity at 37°C | [5] |
| Substoichiometric Incorporation | 0.1–0.2 mol/mol of tubulin | Incorporation into induced spiral polymers | [5][7] |
Experimental Protocols
Protocol 1: Turbidimetric Assay for Inhibition of Microtubule Assembly
This protocol is designed to measure the inhibitory effect of lower concentrations of this compound on microtubule polymerization by monitoring changes in turbidity.
Principle
The polymerization of tubulin into microtubules causes a solution to become more turbid. This change in optical density (OD) can be measured over time using a spectrophotometer at 340-350 nm.[8][9] Inhibitors of polymerization, like this compound at low concentrations, will reduce the rate and extent of this OD increase.
Materials
-
Lyophilized tubulin protein (>99% pure)
-
(-)-Rhazinilam
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% Glycerol)[8]
-
Guanosine triphosphate (GTP)
-
Dimethyl sulfoxide (DMSO)
-
Temperature-controlled spectrophotometer with 96-well plate reader capability
-
Low-volume 96-well plates (UV-transparent)
-
Pipettes and tips
Reagent Preparation
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL (approx. 40 µM). Keep on ice and use within a few hours.
-
GTP Stock Solution: Prepare a 10 mM stock solution of GTP in G-PEM buffer. Aliquot and store at -80°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Further dilute in G-PEM buffer to create a range of working concentrations. The final DMSO concentration in the assay should not exceed 1-2%.
Experimental Workflow for Turbidimetric Assay
Caption: Workflow for the turbidimetric microtubule inhibition assay.
Procedure
-
Set the spectrophotometer to maintain a temperature of 37°C.
-
On ice, add the following to each well of a 96-well plate:
-
G-PEM Buffer
-
This compound dilution (or DMSO for control)
-
40 µM Tubulin solution
-
Note: The final volume should be adjusted to allow for the addition of GTP. For a final volume of 100 µL, this would be a sub-total of 90 µL.
-
-
Include a "no GTP" control to establish a baseline.
-
Place the plate in the spectrophotometer and allow it to equilibrate to 37°C for 2-3 minutes.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM. Mix gently by pipetting.
-
Immediately begin recording the absorbance at 350 nm every 30 seconds for 60 minutes.
-
Plot the absorbance values versus time. The inhibitory effect can be quantified by comparing the maximum rate of polymerization or the final steady-state absorbance of this compound-treated samples to the DMSO control.
Protocol 2: Centrifugal Assay for Quantifying this compound-Induced Spiral Formation
This method was specifically developed to quantify the formation of aberrant spiral polymers induced by higher concentrations of this compound, as the inhibitory window in standard assays is too narrow.[2]
Principle
This compound at concentrations above ~3 µM induces tubulin to form high-molecular-weight spiral polymers.[2][5] These polymers can be separated from the soluble, unpolymerized tubulin dimers by centrifugation. The amount of tubulin remaining in the supernatant is inversely proportional to the amount of spiral polymer formed. Protein concentration in the supernatant can be determined using a standard protein assay (e.g., Lowry or Bradford).
Materials
-
Lyophilized tubulin protein (>99% pure)
-
(-)-Rhazinilam
-
Monosodium Glutamate (MSG)
-
Guanosine triphosphate (GTP)
-
Dimethyl sulfoxide (DMSO)
-
Benchtop microcentrifuge capable of >14,000 x g
-
Protein assay reagents (e.g., Lowry method)
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
Reagent Preparation
-
Tubulin Stock Solution: Reconstitute tubulin in a minimal amount of buffer (e.g., PEM) and keep on ice. The final concentration in the assay will be 10 µM (1 mg/mL).[2]
-
MSG Stock Solution: Prepare a 2.0 M stock solution of monosodium glutamate. Adjust the pH to 6.6 with HCl.[2]
-
GTP Stock Solution: Prepare a stock solution of GTP (e.g., 1 mM) in buffer. Note that spiral formation is enhanced by GTP.[2][5]
-
This compound Stock Solution: Prepare a stock solution in 100% DMSO. Further dilutions should be made to test a range of concentrations (e.g., 5 µM, 10 µM, 20 µM).[2]
Experimental Workflow for Centrifugal Assay
Caption: Workflow for the centrifugal assay of spiral polymer formation.
Procedure
-
For each reaction, combine the following in a microcentrifuge tube on ice:
-
Tubulin to a final concentration of 10 µM (1.0 mg/mL).
-
Monosodium glutamate to a final concentration of 0.75 M.
-
GTP to a final concentration of 10 µM.[2]
-
This compound at the desired final concentration (or DMSO for control). The final DMSO concentration should be kept constant across all samples (e.g., 4% v/v).[2]
-
-
Incubate the reaction mixtures for 20 minutes at 30°C to allow for spiral polymer formation.[2]
-
Pellet the polymers by centrifuging the tubes for 15 minutes at >14,000 x g at room temperature.[2]
-
Carefully remove an aliquot of the supernatant without disturbing the pellet.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
The amount of tubulin in the pellet (representing the spiral polymer) can be calculated by subtracting the supernatant protein concentration from the initial total tubulin concentration.
This compound's Dual Mechanism of Action
The effect of this compound on tubulin is highly dependent on its concentration. This relationship dictates the appropriate assay for its characterization. At low micromolar concentrations, it primarily acts as an inhibitor of normal microtubule assembly. As the concentration increases, its dominant effect shifts to the induction of aberrant spiral polymers.
Caption: Conceptual diagram of this compound's dual action on tubulin.
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 2. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimitotic Effects of Rhazinilam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhazinilam is a naturally occurring alkaloid that has garnered significant interest in the field of oncology due to its potent antimitotic properties.[1][2] This compound exerts its biological effects by interacting with tubulin, the fundamental protein subunit of microtubules.[3][4] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[5][6] this compound disrupts microtubule dynamics, leading to a cascade of events that ultimately culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis, or programmed cell death.[5][7] The mechanism of action is complex, involving the inhibition of microtubule assembly and disassembly, and the promotion of abnormal tubulin spiral formation.[3][4] In cellular contexts, treatment with this compound can lead to the formation of microtubule bundles, a characteristic shared with the taxane class of anticancer drugs.[1][2][4]
These application notes provide a comprehensive overview of standard cell-based assays and detailed protocols to investigate and quantify the antimitotic efficacy of this compound. The described methods are fundamental for preclinical drug development and for elucidating the molecular mechanisms underpinning its anticancer activity.
Data Presentation: Antiproliferative Activity of this compound
The antiproliferative activity of a compound is a critical measure of its potential as a therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line, reflecting differences in cellular uptake, metabolism, and target sensitivity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Carcinoma | 0.6 - 1.2 |
| KB | Human Epidermoid Carcinoma | >10 (for some analogues) |
| Various Cancer Cell Lines | - | 0.15 - 5.0 (for some derivatives) |
Note: The IC50 values can be influenced by experimental conditions such as cell density, incubation time, and the specific assay used. The data presented is a compilation from various sources for illustrative purposes.[3][8][9]
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay provides a quantitative measure of the effect of this compound on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.
MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Antimitotic agents like this compound are expected to cause an accumulation of cells in the G2/M phase.[11] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[11] Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[11][12]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at approximately 617 nm.[11]
-
Data Analysis: Gate on the single-cell population and generate a histogram of PI fluorescence intensity. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
Cell Cycle Analysis Experimental Workflow
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[13][14] Propidium iodide is used as a marker for cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells, including those in the supernatant. Centrifuge and wash the cells with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[16]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[16]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Annexin V/PI Apoptosis Assay Workflow
In Vitro Microtubule Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by an increase in light scattering (turbidity) at 340 nm.[17][18]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a reaction mixture containing tubulin, GTP (a necessary cofactor for polymerization), and a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and glycerol).[17]
-
Compound Addition: Add different concentrations of this compound or control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor) to the wells of a 96-well plate.[17]
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells. Polymerization is initiated by increasing the temperature from 4°C to 37°C.[17][18]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes.[17][18]
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
Microtubule Polymerization Assay Workflow
Mechanism of Action: Signaling Pathway
This compound's interaction with tubulin triggers a series of cellular events. By disrupting microtubule dynamics, it activates the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment during mitosis. Prolonged activation of the SAC due to the inability of the cell to form a functional mitotic spindle leads to a sustained mitotic arrest. This arrest can ultimately trigger the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
This compound-Induced Apoptotic Pathway
References
- 1. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer and Anti-Mitotic Properties of Quinazoline and Quinazolino-Benzothiadiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-techne.com [bio-techne.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. abscience.com.tw [abscience.com.tw]
Development of Rhazinilam Derivatives with Improved Pharmacological Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhazinilam, a unique lactam alkaloid originally isolated from Rhazya stricta, has garnered significant attention in the field of oncology due to its potent antimitotic activity. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. While this compound itself displays promising anticancer properties, extensive research has focused on the synthesis and evaluation of its derivatives to enhance pharmacological characteristics such as potency, selectivity, and solubility. These efforts aim to develop novel therapeutic agents with an improved therapeutic index for the treatment of various malignancies.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound derivatives. The information presented herein is intended to guide researchers in the development of next-generation microtubule-targeting agents based on the this compound scaffold.
Data Presentation: Pharmacological Properties of this compound Derivatives
The following table summarizes the in vitro pharmacological data for a selection of this compound derivatives, providing a comparative overview of their anti-proliferative and tubulin-targeting activities.
| Compound | Modification | Cell Line | IC50 (µM) | Tubulin Polymerization/Spiral Formation | Reference |
| (-)-Rhazinilam | Parent Compound | MCF-7 | 2.5 ± 0.3 | Induces aberrant spiral polymers | [1][2] |
| Analog 5a | N-1 methyl | KB | >10 | Less active than this compound | [3] |
| Analog 6aα | C-16α methyl | KB | 5.2 | Retained affinity for tubulin | [3] |
| Analog 6bα | C-16α ethyl | KB | 6.8 | Retained affinity for tubulin | [3] |
| Analog 6f | C-16α n-butyl | KB | 3.5 | Active on tubulin, significant inhibition of KB cell growth | [3] |
| Analog 5o | N-1 (CH2)2-N(Boc)2 | KB | 1.8 | Inactive on tubulin, significant inhibition of KB cell growth | [3] |
| D-ring analog 3 | Modified D-ring | - | - | Low activity on microtubule disassembly | [4] |
| D-ring analog 4 | Modified D-ring | - | - | Low activity on microtubule disassembly | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-1 Substituted this compound Derivatives
This protocol describes a general method for the alkylation of the N-1 position of the this compound core structure.
Materials:
-
(-)-Rhazinilam
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (-)-Rhazinilam (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the corresponding alkyl halide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-1 substituted this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization and Spiral Formation Assay
This protocol is designed to evaluate the effect of this compound derivatives on tubulin polymerization and their ability to induce the formation of aberrant tubulin spirals.[1][2]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP) stock solution (100 mM)
-
Monosodium glutamate (0.75 M)
-
Dimethyl sulfoxide (DMSO)
-
This compound derivative stock solution in DMSO
-
96-well microplates (half-area, clear bottom for absorbance or black for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of tubulin in ice-cold General Tubulin Buffer. Aliquot and store at -80 °C.
-
On the day of the experiment, thaw the tubulin stock on ice.
-
Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the this compound derivative dilution (or DMSO for control) to each well.
-
Prepare the reaction mixture on ice: For a 100 µL final volume per well, combine tubulin (to a final concentration of 10 µM), GTP (to a final concentration of 10 µM), and monosodium glutamate (0.75 M) in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 4% v/v).[1]
-
Initiate the reaction by adding 90 µL of the reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes to monitor tubulin polymerization. An increase in absorbance indicates polymer formation.
-
-
Analysis of Spiral Formation (by Centrifugation):
-
Following the polymerization assay, centrifuge the microplate at high speed (e.g., 14,000 x g) for 15 minutes at 37 °C to pellet the polymerized tubulin and spiral structures.
-
Carefully remove the supernatant.
-
Resuspend the pellet in a known volume of cold buffer.
-
Quantify the amount of protein in the pellet using a standard protein assay (e.g., Bradford or BCA assay). An increase in pelleted protein in the presence of the compound compared to the control indicates the formation of tubulin polymers/spirals.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to obtain polymerization curves.
-
Calculate the extent of polymerization from the final plateau of the absorbance curve.
-
For the spiral formation assay, calculate the percentage of tubulin pelleted for each compound concentration.
-
Determine the EC50 for spiral formation by plotting the percentage of pelleted tubulin against the compound concentration.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solutions in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
Caption: this compound-induced mitotic arrest and apoptotic pathway.
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
References
- 1. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled Rhazinilam for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled Rhazinilam, a potent antitumor agent, to facilitate its use in binding studies. The protocols described herein are based on established synthetic routes to this compound and general radiolabeling techniques for complex natural products. Two primary strategies are presented: Carbon-14 ([¹⁴C]) labeling for metabolic stability and Tritium ([³H]) labeling for high specific activity.
Introduction to this compound and Its Mechanism of Action
This compound is a unique lactam-containing alkaloid that exhibits significant antimitotic activity. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This compound binds to tubulin, the protein subunit of microtubules, and inhibits both its polymerization and depolymerization. This interference with microtubule function leads to cell cycle arrest and apoptosis in cancer cells. The availability of radiolabeled this compound is crucial for detailed pharmacokinetic studies, target engagement assays, and understanding its precise binding interactions with tubulin.
Signaling Pathway of this compound's Antimitotic Action
The primary signaling pathway affected by this compound is the regulation of microtubule dynamics during the cell cycle. By binding to tubulin, this compound disrupts the normal equilibrium between soluble tubulin dimers and polymerized microtubules, leading to mitotic arrest.
Caption: this compound's interaction with tubulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Synthesis of Radiolabeled this compound
The following protocols are proposed methods for the synthesis of [¹⁴C]this compound and [³H]this compound. The choice of isotope will depend on the specific requirements of the binding study. [¹⁴C]-labeled compounds offer the advantage of metabolic stability, as the label is less likely to be lost through metabolic processes. [³H]-labeled compounds can often be synthesized to higher specific activities, which is beneficial for sensitive binding assays.
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of radiolabeled this compound, based on typical yields and specific activities achieved for other complex radiolabeled natural products like paclitaxel and vinca alkaloids.
| Parameter | [¹⁴C]this compound | [³H]this compound |
| Precursor | Seco-acid precursor | Halogenated this compound precursor |
| Radiolabeling Reagent | [¹⁴C]CDI or [¹⁴C]Ph₃P=CHCO₂Et | Tritium gas (³H₂) |
| Catalyst/Reagent | - | Palladium on carbon (Pd/C) |
| Typical Radiochemical Yield | 15 - 30% | 20 - 40% |
| Specific Activity | 50 - 60 mCi/mmol | 15 - 25 Ci/mmol |
| Radiochemical Purity | >98% (by HPLC) | >98% (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of [¹⁴C]this compound
This protocol describes a method for the late-stage introduction of a ¹⁴C-label into the this compound scaffold via macrolactamization of a seco-acid precursor using a ¹⁴C-labeled coupling agent.
Workflow for [¹⁴C]this compound Synthesis
Caption: Workflow for the synthesis of [¹⁴C]this compound.
Materials:
-
Seco-acid precursor of this compound (synthesized according to known literature methods)
-
[¹⁴C]Carbonyldiimidazole ([¹⁴C]CDI) in a suitable solvent (e.g., THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC grade solvents (acetonitrile, water, methanol)
-
Trifluoroacetic acid (TFA) for HPLC
-
Scintillation cocktail
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried, argon-purged flask, dissolve the seco-acid precursor (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Radiolabeling Reaction:
-
Slowly add a solution of [¹⁴C]CDI (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by radio-TLC or HPLC with a radioactivity detector.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by the addition of water.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [¹⁴C]this compound.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC.
-
A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the radiolabeled product, identified by co-elution with an authentic, non-labeled this compound standard.
-
-
Analysis and Quantification:
-
Confirm the identity and radiochemical purity of the final product by analytical HPLC with UV and radioactivity detectors.
-
Determine the specific activity by measuring the radioactivity of a known amount of the purified product using liquid scintillation counting.
-
Protocol 2: Synthesis of [³H]this compound
This protocol outlines a method for the synthesis of [³H]this compound via catalytic tritiodehalogenation of a halogenated this compound precursor.
Workflow for [³H]this compound Synthesis
Caption: Workflow for the synthesis of [³H]this compound.
Materials:
-
Halogenated (e.g., bromo- or iodo-) this compound precursor
-
Palladium on carbon (10% Pd/C)
-
Anhydrous solvent (e.g., ethyl acetate or methanol)
-
Tritium (³H₂) gas
-
Triethylamine (optional, as a base)
-
Methanol
-
HPLC grade solvents (acetonitrile, water)
-
Trifluoroacetic acid (TFA) for HPLC
-
Scintillation cocktail
Procedure:
-
Preparation of the Reaction Mixture:
-
In a specialized tritiation flask, dissolve the halogenated this compound precursor (1.0 eq) in an anhydrous solvent.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the precursor).
-
If the precursor is a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine.
-
-
Radiolabeling Reaction:
-
Connect the flask to a tritium manifold.
-
Freeze-pump-thaw the mixture to remove dissolved gases.
-
Introduce tritium gas to the desired pressure and stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the uptake of tritium gas.
-
-
Removal of Labile Tritium:
-
After the reaction, remove the excess tritium gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Stir for 1 hour at room temperature to exchange any labile tritium atoms.
-
Repeat the evaporation and redissolution in methanol two more times.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC using a gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions corresponding to the [³H]this compound peak.
-
-
Analysis and Quantification:
-
Assess the radiochemical purity by analytical HPLC with UV and radioactivity detectors.
-
Determine the specific activity by liquid scintillation counting of a quantified aliquot of the purified product.
-
Application in Binding Studies: Protocol for a Saturation Binding Assay
This protocol describes a general procedure for a saturation binding assay using radiolabeled this compound to determine its binding affinity (Kd) and the density of binding sites (Bmax) on tubulin.
Workflow for Saturation Binding Assay
Caption: General workflow for a saturation binding assay with radiolabeled this compound.
Materials:
-
Purified tubulin
-
Radiolabeled this compound ([¹⁴C]this compound or [³H]this compound) of known specific activity
-
Unlabeled this compound
-
Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified tubulin in binding buffer.
-
Prepare serial dilutions of radiolabeled this compound in binding buffer.
-
Prepare a high concentration stock solution of unlabeled this compound in a suitable solvent (e.g., DMSO) and then dilute in binding buffer for non-specific binding determination.
-
-
Assay Setup:
-
Set up two sets of tubes for each concentration of radiolabeled ligand: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled this compound (typically 100- to 1000-fold excess over the highest concentration of radiolabeled ligand).
-
To all tubes, add the purified tubulin solution.
-
-
Incubation:
-
Add the various concentrations of radiolabeled this compound to the respective tubes.
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of radiolabeled this compound.
-
Analyze the data using non-linear regression (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Application Note: High-Throughput Screening for Novel Rhazinilam Analogs as Microtubule-Targeting Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction Rhazinilam is a natural alkaloid that has garnered significant interest in oncology research due to its unique interaction with tubulin.[1] It exhibits taxol-like activity, but with a complex mode of action that involves the inhibition of both microtubule assembly and disassembly, leading to the formation of abnormal tubulin spirals.[1] This disruption of microtubule dynamics triggers mitotic arrest and subsequent apoptosis in cancer cells, making this compound a compelling scaffold for the development of novel anticancer agents.[1][2] High-throughput screening (HTS) provides a robust platform for rapidly evaluating large libraries of synthetic this compound analogs to identify compounds with enhanced potency and improved pharmacological profiles.[3]
This document provides detailed protocols for a primary biochemical screen to identify direct inhibitors of tubulin polymerization, followed by secondary cell-based assays to confirm cytotoxic activity, cell cycle effects, and induction of apoptosis.
Experimental Protocols
Primary Screen: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is designed for HTS to identify compounds that directly interfere with tubulin polymerization. It leverages the fluorescence enhancement of a reporter dye upon binding to polymerized microtubules.[4][5]
Materials:
-
Lyophilized Human Tubulin Protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[2][4]
-
GTP Solution (10 mM)[2]
-
Microtubule Glycerol Buffer (General Tubulin Buffer + 60% glycerol)
-
Fluorescent Reporter (e.g., DAPI at 6.3 µM)[4]
-
Test Compounds (this compound analogs) dissolved in DMSO
-
Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)[2]
-
Vehicle Control: DMSO
-
Black, flat-bottom 384-well assay plates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice at all times.
-
Prepare the complete Tubulin Polymerization Mix on ice by combining the tubulin solution, GTP (to 1 mM final), and the fluorescent reporter in General Tubulin Buffer.
-
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, controls, and DMSO vehicle into the wells of a 384-well plate.
-
-
Assay Initiation:
-
Dispense the cold Tubulin Polymerization Mix into the assay plate containing the compounds. The final tubulin concentration should be approximately 2 mg/mL.[4]
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60-90 minutes.[6]
-
-
Data Analysis:
-
The rate of polymerization (Vmax) is determined from the steepest slope of the fluorescence curve over time.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
"Hits" are identified as compounds that exhibit significant inhibition of tubulin polymerization (e.g., >50% inhibition at a screening concentration of 10 µM).
-
Secondary Screen: Cell-Based Assays
Hits identified from the primary screen are subjected to secondary assays to confirm their activity in a cellular context.
This assay quantifies the number of viable cells in culture by measuring ATP levels, which correlates with metabolic activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method suitable for HTS formats.[7]
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT-116, MDA-MB-231)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
White, opaque-walled 384-well cell culture plates
-
CellTiter-Glo® Reagent
-
Luminometer plate reader
Protocol:
-
Cell Plating: Seed cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of "hit" compounds.
-
Treat cells with a range of concentrations (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
This protocol determines the effect of lead compounds on cell cycle progression, specifically looking for the G2/M arrest characteristic of microtubule-targeting agents.[9]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) / RNase A Staining Solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.[9]
-
Staining: Wash the fixed cells with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to vehicle-treated controls. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Data Presentation
Quantitative data from cytotoxicity screens should be organized to facilitate structure-activity relationship (SAR) analysis.
Table 1: Cytotoxicity of this compound and Representative Analogs against Human Cancer Cell Lines.
| Compound ID | Modification | KB (IC₅₀ µM) | HCT-116 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | MRC-5 (IC₅₀ µM) | Reference |
| This compound | Parent Compound | > 6.9 | 1.8 | 1.9 | 2.5 | [8] |
| Rhazinal | C16-aldehyde | > 6.8 | 1.9 | 2.0 | 2.7 | [8] |
| Analog 5a | N-1 Methyl | - | - | - | - | [10] |
| Analog 6f | C-16α Acetoxymethyl | - | - | - | - | [10] |
| Analog 5o | N-1 (t-Boc) | - | - | - | - | [10] |
Note: Specific IC₅₀ values for analogs 5a, 6f, and 5o were not detailed in the source but were discussed relative to this compound's activity. Analog 6f showed significant cell growth inhibition, while 5o was inactive on tubulin but retained some cytotoxicity.[10] This highlights the importance of cell-based screening to identify compounds with potentially different mechanisms of action.
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying novel this compound analogs.
Caption: Signaling pathway of apoptosis induced by microtubule disruption.
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. benchchem.com [benchchem.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhazinilam as a Chemical Probe for Tubulin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhazinilam is a unique tetracyclic alkaloid that has garnered significant interest as a potent inhibitor of tubulin polymerization. Although initially considered a potential artifact of the isolation process from plants of the Apocynaceae family, its distinct mechanism of action and antimitotic properties have established it as a valuable chemical probe for studying microtubule dynamics and for the development of novel anticancer agents.[1][2][3]
Unlike many other tubulin inhibitors, (-)-rhazinilam, the biologically active enantiomer, exhibits a complex mode of action. It not only inhibits the assembly of tubulin into microtubules but also induces the formation of aberrant, spiral-shaped tubulin polymers.[2][4] Interestingly, despite its in vitro inhibitory effects on tubulin polymerization, in a cellular context, (-)-rhazinilam can lead to the formation of microtubule bundles, a characteristic reminiscent of microtubule-stabilizing agents like paclitaxel.[2][5] This dual activity makes this compound a fascinating tool for dissecting the intricate regulation of microtubule dynamics.
These application notes provide a comprehensive overview of the use of this compound as a chemical probe, including detailed protocols for key experiments and a summary of its effects on tubulin polymerization and cell viability.
Mechanism of Action
This compound disrupts microtubule dynamics by binding to tubulin, though its binding site appears to be distinct from those of other well-characterized agents such as colchicine, vinblastine, and paclitaxel.[5][6] The binding of this compound inhibits the normal process of microtubule elongation and leads to the formation of non-functional spiral polymers. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of (-)-Rhazinilam in both biochemical and cellular assays.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Assay Parameter | Value | Reference |
| IC50 (MAP-dependent microtubule assembly) | 2.3 ± 0.071 µM | [5] |
| Concentration for aberrant assembly (in vitro) | ≥ 3 µM | [5] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Low µM range | [4][5] |
| KB (Human Oral Epidermoid Carcinoma) | Varies by analogue | [7] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is designed to measure the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
(-)-Rhazinilam stock solution (in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin to a final concentration of 1 mg/mL (10 µM) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% (v/v) glycerol. Keep the solution on ice to prevent premature polymerization.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the (-)-Rhazinilam stock solution in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
To appropriate wells, add 10 µL of the this compound dilutions or vehicle control (DMSO in General Tubulin Buffer).
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
-
Plot absorbance at 340 nm versus time for each concentration of this compound.
-
Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on a cancer cell line, such as MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
(-)-Rhazinilam stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (-)-Rhazinilam in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control. The final DMSO concentration should be less than 0.5%.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Adherent cells (e.g., HeLa, A549) grown on sterile glass coverslips
-
Complete growth medium
-
(-)-Rhazinilam stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of (-)-Rhazinilam or vehicle control for an appropriate time (e.g., 16-24 hours).
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using paraformaldehyde fixation): Incubate the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody and Nuclear Staining: Dilute the fluorescently-labeled secondary antibody and DAPI in blocking buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Mounting: Briefly rinse the coverslips in deionized water. Mount the coverslips onto glass slides using antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the cells using a fluorescence microscope. Observe changes in the microtubule network, such as microtubule bundling, and assess the percentage of cells arrested in mitosis (characterized by condensed chromosomes and abnormal spindle formation).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEMONSTRATION OF MICROTUBULE-LIKE STRUCTURES FORMED WITH (−)-RHAZINILAM FROM PURIFIED TUBULIN OUTSIDE OF CELLS AND A SIMPLE TUBULIN-BASED ASSAY FOR EVALUATION OF ANALOG ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the multi-step synthesis of Rhazinilam
Welcome to the technical support center for the multi-step synthesis of Rhazinilam. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex alkaloid. Here you will find troubleshooting guides for specific experimental issues and frequently asked questions regarding synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound?
The main challenges in synthesizing this compound stem from its unique and complex architecture. Key difficulties include:
-
Construction of the stereogenic quaternary carbon center: This is a significant hurdle that requires precise stereocontrol.[1][2]
-
Formation of the tetrahydroindolizine core: This central motif is embedded within a macrocycle, and its construction has been the focus of numerous innovative synthetic methods.[2][3]
-
Synthesis of the nine-membered macrolactam: Macrocyclization to form the strained nine-membered ring can be a low-yielding step.[1]
-
Managing the sensitive pyrrole ring: The pyrrole unit is susceptible to oxidation and instability, which can complicate synthetic manipulations.[4][5]
-
Controlling axial chirality: The molecule possesses axial chirality due to the hindered rotation of the biaryl bond, adding another layer of complexity.[1][2]
Q2: Which synthetic routes have demonstrated the highest overall yields?
While the first total synthesis reported an overall yield of 7% over 12 steps, significant progress has been made.[3] Several modern strategies have improved upon this. Notably, a gold(I)-catalyzed cyclization approach has achieved an overall yield of 20% in just nine steps.[1][6] Another highly efficient route, employing a silver-promoted annulation and macrocyclization, reached a 19% overall yield in 12 steps.[3] The maximum reported overall yield is 22% over 14 steps.[3]
Q3: What are the most common methods for constructing the all-carbon quaternary stereocenter?
Several advanced asymmetric methods have been successfully applied, including:
-
Palladium-catalyzed decarboxylative allylic alkylation: This method has been used to set the stereocenter early in the synthesis.[3]
-
Copper-catalyzed asymmetric propargylic substitution: This approach constructs the quaternary center with high yield and enantiomeric excess.[1][3]
-
Asymmetric C-H bond activation: Using chiral platinum complexes, this method functionalizes a C-H bond to create the desired stereochemistry.[7][8]
-
Enantioselective gold(I)-catalyzed cycloisomerization: This process involving an allene-functionalized pyrrole effectively creates the quaternary center.[1][6]
Q4: What are the common issues encountered during the macrolactamization step, and how can they be addressed?
The formation of the nine-membered lactam ring is often challenging due to ring strain. Common issues include low yields and the need for highly specific reagents. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) has been reported as being "uniquely effective" for this transformation, providing yields of around 60%.[3] Alternative strategies involve palladium-mediated cyclizations to generate the macrocycle.[9]
Q5: How can the instability of the pyrrole ring be managed during synthesis?
The pyrrole ring's sensitivity is a recurring issue.[4] One common strategy is to introduce an electron-withdrawing group, such as a methoxycarbonyl group, onto the pyrrole to stabilize it against oxidation.[3] Another approach involves replacing the pyrrole with a more stable pyrrolinone ring during the initial steps and converting it to the pyrrole at a later stage.[4][5] Careful selection of reaction conditions, particularly avoiding harsh acidic or oxidizing environments, is crucial.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during key stages of this compound synthesis.
Table 1: Troubleshooting Tetrahydroindolizine Core Formation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Gold-Catalyzed Cyclization | - Inactive catalyst- Poor quality of allene-functionalized pyrrole substrate- Suboptimal solvent or temperature | - Use a freshly prepared or commercially sourced high-purity gold catalyst (e.g., (R)-(DTBM-MeO-BiPHEP)(AuCl)₂).[3]- Ensure the substrate is pure and free of coordinating impurities.- Screen different solvents (e.g., dichloromethane, toluene) and temperatures to optimize the reaction. |
| Poor regioselectivity in Heck-type reactions | - Incorrect solvent polarity- Ligand choice is not optimal for directing the cyclization | - Solvent choice can be critical. For example, in the alkenylation of pyrrole-3-carboxylates, using toluene favors chelation-controlled C2 palladation, while polar solvents like DMF/DMSO can lead to palladation at the more nucleophilic C5 position.[3]- Experiment with different phosphine ligands to improve selectivity. |
| Failure of Silver-Promoted Annelation | - Deactivation of silver carbonate- Unstable imine intermediate- Insufficient temperature | - Use freshly prepared or high-quality commercial silver carbonate.- Generate the cyclic imine in situ and use it immediately in the subsequent reaction.- Ensure the reaction is heated sufficiently (e.g., in DMF) to drive the cyclization.[3] |
Table 2: Troubleshooting Macrolactamization and Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in 9-membered ring macrolactamization | - High dilution conditions not met- Ineffective coupling reagent- Atropisomers are difficult to separate | - Ensure high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.- The Mukaiyama reagent is highly effective; other peptide coupling reagents (EDCI, DCC) can also be attempted.[3]- Chiral HPLC may be necessary to separate the Rₐ and Sₐ atropisomers formed prior to cyclization.[3] |
| Low yield in Suzuki Coupling | - Inactive palladium catalyst or ligand- Difficulty coupling with pyrrole-related sulfonates | - Use a highly active catalyst system. The Pd(OAc)₂/SPhos system has proven effective for coupling with 2-aminophenyl boronic esters.[3]- For challenging couplings with pyrrolyl sulfonates, a specific precatalyst like bis(dichloro)bis(2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)palladium(II) may be required.[10] |
| Side reactions during C-H activation | - Stoichiometric amounts of metal complex required- Low enantioselectivity | - This reaction may require stoichiometric platinum complexes.[3]- Screen different chiral auxiliaries to improve enantiomeric excess (ee). Oxazolinyl ketone auxiliaries have been shown to provide 60-75% ee.[7][8] |
Key Experimental Protocols
Protocol 1: Enantioselective Gold(I)-Catalyzed Cycloisomerization
This protocol describes the asymmetric construction of the tetrahydroindolizine core, which establishes the quaternary stereocenter.[3]
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the chiral gold catalyst, such as (R)-(DTBM-MeO-BiPHEP)(AuCl)₂, in dry dichloromethane (DCM).
-
Reaction Setup: To a solution of the allene-functionalized pyrrole substrate in dry DCM at room temperature, add the gold catalyst solution (typically 1-5 mol%).
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product (the tetrahydroindolizine) by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product. An ee of 83% has been reported for this type of transformation.[3]
Protocol 2: Macrolactamization using Mukaiyama Reagent
This protocol details the formation of the nine-membered lactam ring, a critical step in many this compound syntheses.[3]
-
Substrate Preparation: Dissolve the amino acid precursor (the product of the previous steps, containing both a carboxylic acid and a secondary amine) in a dry, non-polar solvent such as dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon). It is crucial to work under high-dilution conditions (e.g., 0.001 M) to favor the intramolecular reaction.
-
Reagent Addition: To the stirred solution, add 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent, ~1.5 equivalents) and a non-nucleophilic base such as triethylamine or proton sponge (~3-4 equivalents).
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude macrolactam by flash column chromatography on silica gel to obtain the desired product. Yields of around 60% can be expected.[3]
Visualizations
Caption: A general workflow for troubleshooting failed or low-yielding reactions.
Caption: Major synthetic strategies for forming the core structure of this compound.
Caption: Simplified workflow of the Catellani reaction used in a this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
improving the yield and scalability of Rhazinilam synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and scalability of Rhazinilam synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in this compound synthesis revolve around three key areas:
-
Construction of the all-carbon quaternary stereocenter: This requires precise stereochemical control.
-
Formation of the tetrahydroindolizine core: This bicyclic system is a central feature of the molecule.
-
Macrolactamization to form the 9-membered ring: This step can be challenging due to the strained nature of the ring system.[1][2]
Q2: Which synthetic routes have shown the highest overall yields for this compound?
A2: Several synthetic routes have been developed with varying efficiencies. The gold(I)-catalyzed cycloisomerization approach by Voituriez and coworkers has reported an overall yield of 20% over nine steps, which is among the highest reported yields for an enantioselective synthesis.[3][4] Other notable syntheses, such as the one by Smith, reported a 7% overall yield over 12 steps.[2]
Q3: Are there any known issues with the stability of intermediates in this compound synthesis?
A3: Yes, the pyrrole ring within the this compound structure is sensitive, and some pyrrolic intermediates can be unstable.[1] It is crucial to handle these intermediates under appropriate conditions (e.g., inert atmosphere, purified solvents) to prevent degradation and maximize yields.
Q4: What are the common methods for purifying this compound and its intermediates?
A4: Purification is typically achieved through standard laboratory techniques. Flash column chromatography is the most common method for purifying intermediates and the final product.[4] Recrystallization can also be employed for solid compounds to achieve high purity. The choice of solvent system for chromatography is crucial and should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
Low Yield in the Formation of the Tetrahydroindolizine Core
Problem: The reaction to form the central tetrahydroindolizine core is resulting in a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity (e.g., Gold or Palladium Catalysis) | - Ensure the catalyst is fresh and has been stored correctly. - For gold-catalyzed reactions, ensure the complete removal of coordinating solvents that can inhibit the catalyst. - For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated efficiently from the precatalyst. Consider a brief pre-activation step.[5] |
| Suboptimal Reaction Conditions | - Temperature: Some cyclization reactions are highly sensitive to temperature. If decomposition is observed at higher temperatures, try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.[5] - Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in some gold-catalyzed cycloisomerizations, non-coordinating solvents like mesitylene or toluene are preferred. Screen a range of solvents to find the optimal one for your specific substrate. |
| Side Reactions | - Protodeauration/Protodepalladation: In metal-catalyzed reactions, premature protonolysis of the metal-carbon bond can lead to starting material recovery or undesired byproducts. Ensure the reaction is carried out under strictly anhydrous and inert conditions. - Isomerization: In some Heck-type cyclizations, isomerization of the double bond can occur. The addition of silver salts can sometimes suppress this side reaction by promoting a cationic pathway.[5] |
Difficulties with the Macrolactamization Step
Problem: The final macrolactamization to form the 9-membered ring is proceeding with low efficiency, or leading to oligomerization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration | - The formation of macrocycles is favored under high dilution conditions to minimize intermolecular reactions that lead to oligomers. Perform the reaction at a low concentration (e.g., 0.001 M). |
| Ineffective Coupling Reagent | - A variety of coupling reagents can be used for macrolactamization. If one reagent is giving poor results, screen others such as HATU, HOBt/EDCI, or Mukaiyama's reagent.[2] |
| Conformational Constraints | - The precursor to cyclization may adopt a conformation that is unfavorable for ring closure. The choice of solvent and temperature can influence the conformational equilibrium. Consider performing the reaction in a non-polar solvent at an elevated temperature to overcome conformational barriers. |
Data Presentation: Comparison of Selected this compound Syntheses
The following table summarizes the key steps and reported yields for different total syntheses of this compound.
| Synthetic Strategy | Key Steps | Number of Steps | Overall Yield | Reference |
| Gold(I)-Catalyzed Cycloisomerization (Voituriez et al.) | Enantioselective gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole, Palladium-catalyzed hydrocarboxylation. | 9 | 20% | [3][4] |
| Transannular Heck Reaction (Zakarian and Gu) | Macrolactamization to form a 13-membered lactam, Palladium-catalyzed transannular Heck reaction. | ~13 | Not explicitly stated in abstract | [6] |
| First Total Synthesis (Smith et al.) | N-alkylation and Friedel–Crafts cyclization. | 12 | 7% | [2] |
| Modular Radical-Based Synthesis (Miranda et al.) | Radical addition/cyclization cascade, Palladium-mediated cyclization. | Short, modular | Not explicitly stated for this compound itself | [7] |
Experimental Protocols
Key Experiment: Gold(I)-Catalyzed Cycloisomerization of an Allene-Functionalized Pyrrole (Voituriez et al.)
This protocol is a key step in one of the most efficient reported syntheses of (-)-Rhazinilam.[3][4]
Reaction Scheme:
A gold(I)-catalyzed cycloisomerization.
Materials:
-
Allene-functionalized pyrrole precursor
-
--INVALID-LINK--2 (catalyst)
-
Silver hexafluoroantimonate (AgSbF6) (co-catalyst)
-
Anhydrous mesitylene (solvent)
-
Anhydrous dichloromethane (for catalyst preparation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the gold(I) complex --INVALID-LINK--2 (0.05 eq) and AgSbF6 (0.1 eq) in anhydrous dichloromethane. Stir the solution at room temperature for 5 minutes. Remove the solvent under reduced pressure.
-
Reaction Setup: To the flask containing the activated catalyst, add anhydrous mesitylene via syringe.
-
Substrate Addition: Dissolve the allene-functionalized pyrrole (1.0 eq) in anhydrous mesitylene and add it dropwise to the stirred catalyst solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydroindolizine intermediate.
Visualizations
A generalized workflow for the total synthesis of this compound.
A logical decision tree for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 3. Short Enantioselective Total Synthesis of (-)-Rhazinilam Using a Gold(I)-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Modular Synthesis of the this compound Family of Alkaloids and Analogs Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor aqueous solubility of Rhazinilam for in vitro assays
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rhazinilam, focusing on overcoming its poor aqueous solubility for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its poor aqueous solubility a problem for in vitro assays?
This compound is a natural alkaloid compound with a unique molecular structure that includes a stereogenic quaternary carbon and a tetrahydroindolizine core.[1][2] It has garnered significant interest for its potent taxol-like antimitotic (anti-cancer) activities.[1][2] Like many promising drug candidates discovered through modern screening techniques, this compound is lipophilic (fat-soluble) and hydrophobic, meaning it has very low solubility in water-based solutions like cell culture media.[3][4] This poor aqueous solubility can lead to several problems in in vitro assays:
-
Precipitation: The compound can "crash out" of the solution, forming visible particles or crystals.[5][6]
-
Inaccurate Concentration: If the compound precipitates, the actual concentration exposed to the cells is unknown and lower than intended, leading to unreliable and non-reproducible results.[7]
-
Reduced Bioavailability: Only the dissolved compound is available to interact with the cells, limiting its observed biological effect.[3][8]
Q2: I'm starting my experiment. How should I prepare my initial stock solution of this compound?
The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for many water-insoluble compounds.[9][10] It is crucial to ensure this compound is fully dissolved in the stock solution before proceeding to any dilutions.
Q3: My this compound precipitates when I add my DMSO stock to the cell culture medium. What's happening and how can I fix it?
This is a very common issue known as "solvent shock."[6] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium). The abrupt change in solvent polarity causes the compound's solubility to drop dramatically, leading to precipitation.[6]
Troubleshooting Steps:
-
Improve Dilution Technique: Avoid adding the stock solution as a single large drop. Instead, pre-warm the cell culture medium to 37°C and add the stock solution drop-by-drop while gently swirling or vortexing the medium.[5][6] This rapid dispersion helps prevent localized high concentrations that trigger precipitation.
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution.[6] For example, create an intermediate dilution in a smaller volume of medium first, then add this to the final volume.
-
Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5][11] Keeping the DMSO concentration as high as is tolerable for your specific cells can improve the compound's solubility. Always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments.[5]
-
Lower the Final this compound Concentration: Your target concentration may simply exceed the solubility limit of this compound in the final medium composition. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.[6]
Q4: The basic troubleshooting steps didn't work. What other formulation strategies can I use to improve solubility?
If standard dilution techniques fail, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[8][12]
-
Co-solvents: Using a mixture of solvents (e.g., DMSO and polyethylene glycol) for the initial stock solution can sometimes improve solubility upon dilution into the aqueous medium.[13][14]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, while their outer surface remains hydrophilic (water-soluble).[15][16] This complexation effectively increases the aqueous solubility of the compound. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[5][17]
-
Use of Serum: If your experimental design allows, diluting the compound into a medium containing serum can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[5]
Q5: Are there any risks associated with using solvents and solubility enhancers in my cell-based assays?
Yes. It is critical to consider that solvents and other excipients can have their own biological effects.[9][10]
-
Cytotoxicity: High concentrations of solvents like DMSO and ethanol can be toxic to cells, leading to reduced viability or apoptosis.[9][11] It is essential to determine the maximum tolerable solvent concentration for your specific cell line and exposure duration.
-
Assay Interference: Solvents can sometimes interfere with the assay readout itself, independent of any effect on the cells.[10]
-
Confounding Effects: Solvents may induce cellular responses that could be mistaken for or mask the effects of the compound being tested. For example, DMSO has been reported to induce various cellular processes, including inflammation and oxidative stress, in some cell types.[10]
Therefore, it is imperative to always run a "vehicle control" containing the same concentration of the solvent or solubility enhancer as your test samples to properly interpret your results.
Quantitative Data Summary
The selection of a solvent and its final concentration is critical for both compound solubility and maintaining cell health. The following table provides general guidelines for commonly used solvents in in vitro assays.
| Solvent | Recommended Max. Concentration (v/v) in Media | Notes | Citations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 0.5% | Most common solvent for hydrophobic compounds. Cell line-dependent toxicity; always perform a toxicity curve. Can have biological effects. | [5][11] |
| Ethanol | 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines. Evaporation can be an issue. | [9] |
| (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Varies (typically mM range) | Generally low cytotoxicity. Can sometimes extract cholesterol from cell membranes at high concentrations. | [9][10] |
Note: The optimal concentration should always be empirically determined for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Transfer the powder to a sterile tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If solubility is difficult, gentle warming in a 37°C water bath for a few minutes can be attempted.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][18]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Aqueous Medium (Anti-Precipitation Method)
Objective: To dilute the concentrated DMSO stock into cell culture medium while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile cell culture medium (with or without serum, as required), pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath or incubator. This is a critical step as temperature can affect solubility.[18][19]
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the pre-warmed medium.
-
While gently vortexing or swirling the tube of medium, add the required volume of the this compound stock solution drop-by-drop directly into the medium.[6] Crucial Step: This gradual addition and rapid mixing is key to preventing solvent shock and precipitation.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the final working solution is homogeneous.
-
Visually inspect the final working solution. If it remains clear, it is ready to be added to your cells. If it appears cloudy or contains precipitate, further optimization (e.g., lower concentration, use of enhancers) is required.
Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Enhance Solubility
Objective: To prepare a this compound solution using HP-β-CD as a solubility enhancer.
Materials:
-
This compound powder
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Magnetic stirrer and sterile stir bar
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired buffer or medium (e.g., 45% w/v in water). Sterile filter the solution.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
After the incubation period, centrifuge the solution at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant. This solution contains the soluble this compound-cyclodextrin complex.
-
The concentration of the solubilized this compound in the supernatant must be determined analytically (e.g., using HPLC-UV or LC-MS).
-
This quantified stock solution can then be sterile-filtered and diluted into the cell culture medium for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Mechanism of solubility enhancement using cyclodextrin encapsulation.
Caption: Simplified signaling pathway for this compound's antimitotic action.
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorium.uminho.pt [repositorium.uminho.pt]
- 16. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-Cyclodextrin Encapsulation of Synthetic AHLs: Drug Delivery Implications and Quorum-Quenching Exploits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of Rhazinilam in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhazinilam. The focus is on identifying and mitigating potential off-target effects in cellular models to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is known to be an antimitotic agent that inhibits tubulin polymerization.[1] It binds to tubulin, the protein subunit of microtubules, and disrupts the normal dynamics of microtubule assembly and disassembly.[1][2] This leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis.[3] Unlike some other tubulin inhibitors, this compound appears to bind to a distinct site on tubulin.
Q2: We are observing cellular phenotypes that don't seem to be directly related to mitotic arrest (e.g., changes in cell signaling pathways, altered cell adhesion). Could these be off-target effects of this compound?
A2: It is highly plausible that these are off-target effects. While this compound's primary target is tubulin, like many small molecule inhibitors, it may interact with other proteins in the cell, especially at higher concentrations.[4] Tubulin inhibitors, as a class, have been reported to have off-target effects on various cellular proteins, including protein kinases.[1][5] These unintended interactions can lead to a range of cellular responses that are independent of the canonical anti-mitotic activity.[2]
Q3: How can we experimentally distinguish between on-target (tubulin-related) and off-target effects of this compound?
A3: A multi-pronged approach is recommended to differentiate between on-target and off-target effects:
-
Use of a Negative Control: Employ a structurally similar but biologically inactive analog of this compound. This is a critical control to demonstrate that the observed phenotype is due to the specific activity of this compound and not a general effect of the chemical scaffold.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of tubulin. If the phenotype is still observed in the absence of the primary target, it is likely an off-target effect.
-
Chemical Proteomics: Utilize methods like Cellular Thermal Shift Assay (CETSA) or Kinobead-based proteomics to identify other proteins that this compound may be binding to within the cell.[6]
Q4: Is there a recommended negative control compound for this compound experiments?
A4: Yes, based on published structure-activity relationship studies, certain analogs of this compound have been shown to have very low activity on tubulin. Specifically, macrocyclic analogs, referred to as compounds 3 and 4 in the work by Décor et al., displayed significantly reduced tubulin-binding activity and would serve as excellent negative controls.[6] Another analog, designated as 5o , was also found to be inactive on tubulin.[6]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity at Low this compound Concentrations
-
Possible Cause: Off-target effects on critical survival pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform cell cycle analysis to confirm G2/M arrest, the hallmark of tubulin inhibition.
-
Kinase Profiling: Conduct a broad-spectrum kinase inhibitor profiling assay to determine if this compound is inhibiting any key survival kinases.[5]
-
Proteome-Wide Analysis: Use Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) to identify potential off-target binding proteins.[7]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of this compound.
-
Troubleshooting Steps:
-
Cellular Uptake Assay: Measure the intracellular concentration of this compound over time to assess permeability and retention.
-
Efflux Pump Inhibition: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if the potency of this compound is restored.[3]
-
Metabolic Stability Assay: Assess the stability of this compound in cell lysates or with liver microsomes to determine its metabolic half-life.
-
Data Presentation: Off-Target Profiles of Tubulin Inhibitors
The following tables summarize representative quantitative data for off-target effects of well-characterized tubulin inhibitors, which can serve as a guide for what to potentially expect with this compound.
Table 1: Potential Off-Target Kinase Interactions of Colchicine
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CDK1 | Varies | Phosphoproteomics | [5] |
| PAK1 | Varies | Phosphoproteomics | [5] |
| MEK1/2 | - | Western Blot | [8] |
| JNK | - | Western Blot | [8] |
Data is indicative of pathway modulation and not always presented as direct IC50 values in the literature.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Tubulin-Targeting Drugs
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm in °C) | Reference |
| Paclitaxel | β-tubulin | K562 | ~2.5 | [9] |
| Vinorelbine | β-tubulin | K562 | ~2.0 | [9] |
| Docetaxel | β-tubulin | MCF-7 | ~3.0 | [9] |
| Docetaxel | α-tubulin | MCF-7 | ~2.5 | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published CETSA methodologies and is designed to assess the engagement of this compound with its intracellular targets.[4][10]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Quantify the protein concentration of the soluble fraction.
-
Analyze the samples by Western blot using an antibody against the protein of interest (e.g., tubulin) or by mass spectrometry for proteome-wide analysis.
-
Protocol 2: Kinobead-Based Proteomics for Off-Target Kinase Identification
This protocol is a generalized workflow for identifying off-target kinase interactions using kinobeads.[11]
-
Cell Lysis:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Kinobead Incubation:
-
Incubate the cell lysate with a mixture of immobilized broad-spectrum kinase inhibitors (kinobeads) for 1-2 hours at 4°C with gentle rotation.
-
For competitive binding experiments, pre-incubate the lysate with varying concentrations of this compound before adding the kinobeads.
-
-
Washing:
-
Wash the kinobeads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the kinobeads.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.
-
In competitive binding experiments, a decrease in the abundance of a particular kinase in the presence of this compound indicates a potential interaction.
-
Mandatory Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflows for target deconvolution.
References
- 1. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CETSA [cetsa.org]
- 5. Comprehensive multi-omics analysis elucidates colchicine-induced toxicity mechanisms and unveils the therapeutic potential of MLN4924 and kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Our Research — CETSA [cetsa.org]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Rhazinilam Analog Synthesis
Welcome to the technical support center for the synthesis of Rhazinilam analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during key synthetic steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound analogs.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a critical step for the formation of the nine-membered ring characteristic of the this compound core.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a reliable palladium source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst such as Pd₂(dba)₃.[1] |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. Screen a panel of ligands with varying steric and electronic properties (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos). For asymmetric syntheses, screen chiral ligands like (R)- or (S)-BINAP.[1] |
| Base Strength/Type | The base neutralizes the HX generated. If the base is too weak, the catalyst can be deactivated. Common bases include organic amines (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can significantly impact the reaction outcome.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and potential decomposition of starting materials or products.[1] |
| Poor Substrate Reactivity | If using an aryl chloride, consider converting it to a more reactive aryl bromide or iodide. For aryl triflates, the addition of halide salts (e.g., LiCl) can sometimes promote the neutral catalytic pathway. |
Problem: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Double Bond Isomerization | Reversible β-hydride elimination and re-addition can lead to a mixture of olefin isomers.[1] | Add a halide scavenger such as a silver or thallium salt (e.g., Ag₂CO₃) to favor the cationic pathway and promote rapid reductive elimination.[1] Screen different bases and solvents. |
| Biaryl Homocoupling | This can occur under ligandless or low-ligand conditions. | Ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1). Lowering the reaction temperature may also reduce the rate of this side reaction.[1] |
| Reductive Dehalogenation | The aryl halide is reduced instead of undergoing cyclization. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Purify all reagents and solvents to remove potential sources of protons.[1] |
Pictet-Spengler Reaction
This reaction is often employed for the construction of the tetrahydro-β-carboline core present in some this compound analogs.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently Activated Aromatic Ring | The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine has electron-withdrawing groups, the reaction may be sluggish. Consider using stronger acid catalysts or higher temperatures.[2] |
| Ineffective Catalyst | The choice and concentration of the acid catalyst are critical. For sensitive substrates, milder catalysts like chiral phosphoric acids may be more effective than traditional protic acids (e.g., HCl, TFA).[2] |
| Inappropriate Solvent | The solvent can influence the solubility of reactants and the stability of the iminium ion intermediate. While protic solvents are common, aprotic solvents like toluene or dichloroethane have sometimes provided superior yields.[2] |
| Decomposition of Starting Material/Product | Sensitive functional groups may not be stable under acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group for the pyrrole nitrogen in this compound synthesis, and how is it removed?
A1: The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the pyrrole nitrogen due to its ability to be introduced under mild conditions and its stability to many reagents. It can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][4]
Q2: My gold-catalyzed cyclization to form the tetrahydroindolizine core is not working. What should I check?
A2: For gold-catalyzed cyclizations, the choice of the gold catalyst and its counter-ion can be critical. Common catalysts include AuCl₃ or phosphine-ligated Au(I) complexes.[5] Ensure that your substrate is sufficiently pure and the solvent is anhydrous, as trace amounts of water can affect catalyst activity. The reaction temperature can also be optimized; some reactions proceed at room temperature while others require heating.[5]
Q3: What are the key considerations for the macrolactamization step to form the nine-membered ring?
A3: Macrolactamization is often a challenging step due to unfavorable entropic factors. Key considerations include:
-
High Dilution: The reaction should be performed at high dilution (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid, such as HATU, HOBt/EDC, or BOP-Cl.[6] The choice of reagent can significantly impact the yield.
-
Temperature: The optimal temperature can vary depending on the substrate and coupling reagent.
Data Presentation
Table 1: Optimization of the Intramolecular Heck Reaction - Effect of Ligand
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 65 |
| P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | 78 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 85 |
| (R)-BINAP | Pd(OAc)₂ | Ag₂CO₃ | THF | 80 | 72 (90% ee) |
Note: Data is generalized from typical intramolecular Heck reactions and may require optimization for specific this compound analog precursors.[1]
Table 2: Optimization of the Pictet-Spengler Reaction - Effect of Catalyst and Solvent
| Catalyst (mol%) | Solvent | Temperature | Yield (%) |
| TFA (20%) | CH₂Cl₂ | Room Temp | 75 |
| HCl (1 M) | H₂O/MeOH | Reflux | 68 |
| BF₃·OEt₂ (10%) | Toluene | 80 °C | 82 |
| Chiral Phosphoric Acid (10%) | CH₂Cl₂ | 0 °C | 90 (95% ee) |
Note: Data is representative and optimization for specific substrates is recommended.[2]
Experimental Protocols
Protocol 1: Boc Protection of Pyrrole
-
To a solution of the pyrrole derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in a minimum amount of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected pyrrole.[7][8]
Protocol 2: Intramolecular Heck Cyclization
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the phosphine ligand (e.g., XPhos, 10-20 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene or DMF) via syringe.
-
Add the aryl halide precursor of the this compound analog (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]
Protocol 3: Boc Deprotection with TFA
-
Dissolve the Boc-protected this compound analog (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.[3][9][10]
Visualizations
Caption: General workflow for this compound analog synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustrali... [protocols.io]
- 9. rsc.org [rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Rhazinilam Bioassays: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in Rhazinilam bioassays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural alkaloid first isolated from plants of the Apocynaceae family, such as Melodinus australis and Rhazya stricta.[1] Its primary mechanism of action is the disruption of microtubule dynamics.[2] Similar to taxol, this compound interacts with tubulin, but it has a complex mode of action that includes both inhibiting the assembly and disassembly of microtubules and promoting the formation of abnormal tubulin spirals.[1][3] This interference with the microtubule cytoskeleton leads to cell cycle arrest and subsequent cell death, which is the basis for its antitumor activity.[4][5]
Q2: Which bioassays are typically used to evaluate this compound's activity?
The most common bioassays for this compound and its analogues fall into two main categories:
-
In Vitro Tubulin Polymerization Assays: These assays directly measure the effect of the compound on the polymerization of purified tubulin into microtubules. This can be monitored by changes in turbidity (light scattering) or fluorescence.[5][6][7]
-
Cell-Based Cytotoxicity Assays: These assays determine the concentration of this compound required to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, typically performed on a panel of human cancer cell lines.[8][9]
Q3: Only the naturally occurring (-)-enantiomer of this compound is biologically active. Could this be a source of inconsistent results?
Yes. The biological activity of this compound is stereospecific, with only the naturally occurring (-)-enantiomer demonstrating significant activity against tubulin.[1] If you are using a synthetic preparation of this compound, it is crucial to ensure it is not a racemic mixture of both enantiomers, as this would lead to a significant underestimation of its potency.
Troubleshooting Guide: Inconsistent Cytotoxicity Assay Results
Q4: We are observing high variability in our IC50 values for this compound across different experiments. What are the common causes?
High inter-assay variability is a frequent issue in cell-based assays and can stem from multiple factors.[10][11] Here are the primary areas to investigate:
-
Cell Culture Practices:
-
High Passage Number: Cells can undergo phenotypic drift after many passages, altering their response to drugs. It is recommended to use cells with a consistent and low passage number for all experiments.[10][12]
-
Cell Health & Viability: Always assess cell viability before starting an experiment. Stressed or unhealthy cells will respond inconsistently.
-
Contamination: Mycoplasma contamination is a notorious cause of variability as it can dramatically alter cell health and responsiveness without being visually obvious.[10][12] Routine testing for mycoplasma is critical.
-
-
Experimental Procedure:
-
Cell Seeding Density: Uneven cell distribution in multi-well plates is a major source of error. Ensure your cell suspension is homogenous by gentle mixing before and during plating.[10]
-
Reagent Consistency: Use the same lot of critical reagents (e.g., media, serum, assay reagents) across all experiments being compared. Prepare fresh reagents when possible and avoid multiple freeze-thaw cycles of stock solutions.[10]
-
Incubation Conditions: Minor fluctuations in incubator temperature and CO2 levels can significantly impact cell growth and drug response.[10]
-
-
Operator-Dependent Variation:
-
Pipetting Technique: Inconsistent pipetting is a primary source of variability. Use calibrated pipettes and consistent technique for all steps.[10]
-
Timing: Adhere strictly to a standard operating procedure (SOP) with consistent incubation times for cell seeding, drug treatment, and reagent addition.[10]
-
Q5: Our cytotoxicity assay is showing a very low or no signal. What should we check?
A low signal in a cytotoxicity assay can indicate several issues:[10]
-
Sub-optimal Cell Number: An incorrect cell count or poor viability can lead to fewer cells than required for a robust signal.
-
Inactive Compound: Verify the concentration and purity of your this compound stock. As noted, ensure you are using the active (-)-enantiomer.[1]
-
Insufficient Incubation Time: The drug may require a longer incubation period to exert its cytotoxic effects, or the detection reagent may need more time for signal development.
-
Incorrect Reader Settings: Ensure you are using the correct wavelength or filter settings on your plate reader for the specific chromophore or fluorophore in your assay.[10]
Troubleshooting Guide: Inconsistent Tubulin Polymerization Assay Results
Q6: We are performing an in vitro tubulin polymerization assay and the results are not reproducible. What could be the problem?
Tubulin polymerization assays are sensitive to a range of biochemical and environmental factors. Here are key areas to troubleshoot:
-
Reagent Quality and Preparation:
-
Tubulin Aggregates: The presence of tubulin aggregates in the stock solution can act as seeds, shortening the lag time of the polymerization curve and affecting the results.[13] Pre-centrifuging the tubulin stock solution before use can remove these aggregates.[13]
-
Buffer Formulation: The composition of the polymerization buffer, including Mg2+ and GTP concentrations, significantly influences the polymerization kinetics and the type of polymer formed.[6] Ensure consistency in buffer preparation.
-
-
Compound-Specific Issues:
-
Precipitation: this compound, like other small molecules, may precipitate in the assay buffer, especially at higher concentrations. This precipitation can cause light scattering, leading to a false-positive signal in turbidity-based assays.[13] Always check if the test substance precipitates on its own in the assay buffer.[13]
-
Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration is low (typically ≤2%), as higher concentrations can interfere with tubulin polymerization.[13]
-
-
Assay Conditions:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure the spectrophotometer or plate reader is pre-warmed to 37°C and that temperature is maintained consistently throughout the experiment.[13]
-
Cold Reversibility: A key characteristic of microtubule formation is its reversibility upon cooling. To confirm that the observed turbidity is due to microtubule assembly and not compound precipitation, the plate can be cooled on ice for 20-30 minutes at the end of the assay. A significant decrease in optical density should be observed if bona fide microtubules were formed.[13]
-
Data and Protocols
Cytotoxicity Data of this compound and Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| (-)-Rhazinilam | - | 0.6 - 1.2 | [1] |
| (-)-Rhazinilam | KB | 0.05 | [8] |
| (-)-Rhazinilam | HCT-116 | 0.04 | [8] |
| (-)-Rhazinilam | MDA-MB-231 | 0.06 | [8] |
| (-)-Rhazinilam | MRC-5 | 0.07 | [8] |
| Rhazinal | KB | 0.05 | [8] |
| Nor-rhazinicine | KB | 0.07 | [8] |
| Rhazinicine | KB | 0.05 | [8] |
| Analogue 6f | KB | >10 | [9] |
| Analogue 5o | KB | 0.09 | [9] |
Experimental Protocols
1. Cell-Based Cytotoxicity Assay (General Protocol)
This protocol is a general guideline and should be optimized for specific cell lines and assay reagents (e.g., MTT, MTS, CellTiter-Glo®).
-
Cell Plating: Culture cells to ~80% confluency. Harvest and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired seeding density and plate into a 96-well microplate.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) wells.
-
Treatment Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time for color/signal development. Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Convert raw absorbance/luminescence values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
2. In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is based on commercially available kits and common lab practices.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general-purpose tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP. Keep all solutions on ice.
-
Compound Preparation: Prepare dilutions of this compound in polymerization buffer. Include a vehicle control (e.g., DMSO), a positive control (e.g., paclitaxel), and a negative control (no compound).
-
Assay Setup: In a pre-chilled 96-well plate, add the polymerization buffer and the test compounds.
-
Initiate Polymerization: Add the cold tubulin solution to each well to initiate the reaction.
-
Turbidity Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in optical density (turbidity) at 350 nm every 30-60 seconds for at least 60 minutes.
-
Data Analysis: Plot the absorbance (OD350) versus time. Compare the polymerization curves of the this compound-treated samples to the positive and negative controls to determine its effect on the rate and extent of tubulin polymerization.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound's interaction with tubulin and microtubules.
Caption: Standard workflows for this compound cytotoxicity and tubulin assays.
Caption: A troubleshooting decision tree for inconsistent this compound results.
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 2. Conformational analysis of this compound and three-dimensional quantitative structure-activity relationships of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of B-ring analogues of (-)-rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 12. promegaconnections.com [promegaconnections.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of Rhazinilam and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Rhazinilam and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
A1: The main stability concerns for this compound and its analogs stem from two key structural features: the pyrrole ring and the nine-membered macrocyclic lactam.[1][2] The electron-rich pyrrole ring is susceptible to oxidative degradation, while the lactam ring can undergo hydrolysis, particularly under acidic or basic conditions.[3][4] Additionally, like many complex organic molecules, this compound derivatives can be sensitive to light (photodegradation) and elevated temperatures.[5][6]
Q2: How can I proactively enhance the stability of my this compound compounds in solution?
A2: To enhance stability in solution, it is crucial to control the experimental conditions. This includes:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer) to minimize acid- or base-catalyzed hydrolysis of the lactam ring.[7]
-
Inert Atmosphere: For storage and during reactions, purging the solvent with an inert gas like nitrogen or argon and maintaining an inert headspace in the vial can prevent oxidative degradation of the pyrrole moiety.[8]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.[8][9]
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of all potential degradation reactions.
Q3: Are there any formulation strategies to improve the long-term stability of solid this compound derivatives?
A3: Yes, several formulation strategies can enhance the stability of solid compounds:
-
Excipient Compatibility: Ensure that any excipients used in a formulation are compatible with the this compound derivative. Incompatible excipients can introduce moisture or act as catalysts for degradation.[10][11]
-
Moisture Protection: Utilize packaging with desiccants or employ techniques like film coating to create a barrier against moisture, which can initiate hydrolytic degradation.[12]
-
Antioxidants: The inclusion of antioxidants in the formulation can help to protect the sensitive pyrrole ring from oxidation.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound and its derivatives?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring the stability of this compound.[13] This method should be capable of separating the parent compound from all potential degradation products.[14] For the identification and characterization of these degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[15][16][17] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram within a short time. | Oxidative Degradation: The pyrrole ring is likely oxidizing. | 1. Degas all solvents before use. 2. Prepare and store solutions under an inert atmosphere (nitrogen or argon). 3. Add a suitable antioxidant (e.g., BHT) to the solution if compatible with downstream applications. |
| Decrease in the main peak area with a corresponding increase in a polar impurity peak. | Hydrolytic Degradation: The lactam ring is likely undergoing hydrolysis. | 1. Check the pH of the solution. Adjust to a neutral pH (6-8) using a non-reactive buffer. 2. Use aprotic solvents if the experimental design allows. |
| Sample color changes upon exposure to lab lighting. | Photodegradation: The compound is light-sensitive. | 1. Work in a dimly lit area. 2. Use amber glassware or wrap containers in aluminum foil. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over the time course of an experiment. | Degradation in Assay Media: The compound may be unstable in the specific buffer, media, or at the incubation temperature. | 1. Perform a stability study of the compound in the assay media under the exact experimental conditions (time, temperature, light exposure). 2. Analyze samples at different time points by HPLC to quantify the remaining parent compound. 3. If degradation is confirmed, consider adding antioxidants or adjusting the pH of the media if possible. Prepare fresh solutions immediately before use. |
| High variability between replicate experiments. | Inconsistent Sample Handling: Differences in light exposure, temperature, or time before analysis can lead to variable degradation. | 1. Standardize all sample handling procedures. 2. Protect all samples from light and keep them on ice or at a controlled temperature. 3. Analyze samples as quickly as possible after preparation. |
Data Presentation: Illustrative Stability of this compound Derivatives
Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. Actual values would need to be determined experimentally.
Table 1: Forced Degradation of this compound and Derivatives (% Degradation after 24h)
| Compound | Acidic (0.1 M HCl, 60°C) | Basic (0.1 M NaOH, 60°C) | Oxidative (3% H₂O₂, RT) | Photolytic (ICH Q1B) | Thermal (80°C, Solid) |
| This compound | 15.2 | 22.5 | 18.7 | 12.3 | 5.1 |
| Pyrrolinone Analog | 8.1 | 12.3 | 5.6 | 11.9 | 4.8 |
| D-Ring Substituted Analog | 14.8 | 21.9 | 19.1 | 15.4 | 6.2 |
Table 2: pH-Rate Profile for this compound Hydrolysis (Illustrative)
| pH | Apparent First-Order Rate Constant (kobs) (x 10⁻³ h⁻¹) | Half-life (t₁₂) (hours) |
| 2.0 | 8.5 | 81.5 |
| 4.0 | 2.1 | 330.1 |
| 6.0 | 0.5 | 1386.3 |
| 7.0 | 0.4 | 1732.9 |
| 8.0 | 0.9 | 770.2 |
| 10.0 | 12.3 | 56.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products, in accordance with ICH guidelines.[18]
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place solid this compound in a temperature-controlled oven at 80°C. Also, prepare a solution and place it in the oven.
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[19][20][21] Keep a control sample in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Initial Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
3. Method Development:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient profile of the mobile phase to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Ensure the peak shapes are symmetrical and the run time is reasonable.
4. Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of the this compound peak in the presence of its degradation products should be confirmed using a photodiode array (PDA) detector.
Visualizations
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 10. researchgate.net [researchgate.net]
- 11. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. iagim.org [iagim.org]
refining purification methods to remove synthetic impurities of Rhazinilam
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Rhazinilam and the removal of its synthetic impurities. The guidance is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of synthetic impurities encountered during this compound synthesis?
A1: Based on common synthetic routes, the primary impurities in this compound synthesis can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted starting materials, such as derivatives of 2-(1H-pyrrol-3-yl)aniline, can be carried through the synthesis. The purity of the initial materials is crucial as impurities present in them can lead to the formation of related byproducts[1][2].
-
Intermediates: Incomplete reactions can result in the presence of synthetic intermediates. For instance, in multi-step syntheses, intermediates from early stages might persist if not fully converted or removed[3].
-
Reagents and Catalysts: Residual palladium from Heck or other cross-coupling reactions is a significant concern[4][5]. Other reagents used in the synthesis may also be present in trace amounts.
-
-
Product-Related Impurities:
-
Stereoisomers: Due to this compound's stereogenic quaternary carbon and axial chirality, the formation of diastereomers and enantiomers is a major challenge[6][7][8]. The undesired enantiomer is considered an impurity[2].
-
Byproducts of Side Reactions: The complexity of the this compound structure and the reactive nature of intermediates can lead to various side reactions, such as dimerization or rearrangement, particularly during macrocyclization steps[9][10].
-
-
Degradation Products:
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound samples?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A validated, stability-indicating HPLC method is essential for routine purity analysis and for monitoring the formation of degradation products[11][12].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information, which helps in proposing potential structures[13][14][15][16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated impurities. 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms[8][12][17][18].
-
Chiral Chromatography: Specialized chiral HPLC or SFC (Supercritical Fluid Chromatography) methods are necessary to separate and quantify enantiomeric impurities and determine the enantiomeric excess (e.e.) of the final product.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of this compound from a closely related impurity.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the mobile phase composition. Systematically screen different solvent systems with varying polarities. For normal-phase silica gel chromatography, consider solvent mixtures like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. The addition of a small percentage of a modifier like triethylamine (for basic compounds) can improve peak shape and resolution. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-2% of the stationary phase weight for complex mixtures. |
| Incorrect Stationary Phase | If separation on silica gel is challenging, consider alternative stationary phases. For polar impurities, reversed-phase chromatography (e.g., C18) may provide better separation. Alumina (neutral or basic) can also be a good alternative to silica. |
| Co-elution of Impurities | If impurities consistently co-elute, consider a multi-step purification strategy. An initial purification by flash chromatography could be followed by preparative HPLC for final polishing. |
Issue: this compound appears to be degrading on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Acidity of Silica Gel | This compound, being an alkaloid, may be sensitive to the acidic nature of standard silica gel. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Alternatively, use neutral or basic alumina as the stationary phase. |
| Prolonged Exposure to Stationary Phase | Minimize the time the compound spends on the column by using a slightly more polar solvent system to increase the elution speed. However, be mindful not to compromise the separation. |
Recrystallization Purification
Issue: this compound fails to crystallize from the chosen solvent system ("oiling out").
| Possible Cause | Troubleshooting Step |
| Supersaturation | The solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool more slowly. |
| Presence of Soluble Impurities | Highly soluble impurities can inhibit crystallization. Try to pre-purify the crude product using a quick filtration through a plug of silica gel to remove some of the more polar impurities. |
| Incorrect Solvent Choice | The solubility of this compound in the chosen solvent may be too high, even at low temperatures. Experiment with different single or mixed solvent systems. Good solvent pairs for recrystallization often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble (e.g., dichloromethane/hexane, ethyl acetate/heptane). |
| Lack of Nucleation Sites | Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Adding a seed crystal of pure this compound can also be very effective. |
Issue: Low recovery of pure this compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too Much Solvent Used | Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Premature Crystallization | If the compound crystallizes too quickly during hot filtration, preheat the funnel and filter paper to prevent this. |
| Product is Moderately Soluble in Cold Solvent | Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the yield of precipitated crystals. Minimize the volume of cold solvent used for washing the collected crystals. |
Quantitative Data Summary
The following table presents hypothetical data on the effectiveness of different purification methods for removing common classes of impurities from a crude this compound sample. This data is for illustrative purposes to guide methodology selection.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Predominant Impurities Removed |
| Flash Chromatography (Silica Gel) | 85 | 95 | 97 | Starting materials, polar byproducts |
| Recrystallization (Ethyl Acetate/Hexane) | 85 | 92 | 96 | Less polar byproducts, some diastereomers |
| Preparative HPLC (C18) | 95 (post-flash) | 99.5 | >99.8 | Closely related structural isomers |
| Chiral Preparative HPLC | 99.5 (racemic) | >99.9 (single enantiomer) | - | Undesired enantiomer |
Experimental Protocols
Protocol 1: Flash Column Chromatography of Crude this compound
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin elution with the starting mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor the elution of this compound and impurities using Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a hot "good" solvent (e.g., ethyl acetate) until the solid is fully dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexane) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for chromatography issues.
References
- 1. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
- 4. This compound-leuconolam family of natural products: a half century of total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. mdpi.com [mdpi.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. mdpi.com [mdpi.com]
- 16. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Technical Support Center: Diastereoselectivity in Rhazinilam Synthesis
Welcome to the technical support center for diastereoselectivity issues in the synthesis of Rhazinilam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcomes of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling diastereoselectivity in this compound synthesis?
A1: The key strategies for establishing the desired stereochemistry in this compound synthesis revolve around three main approaches:
-
Palladium-Catalyzed Cyclizations: These methods, particularly the intramolecular Heck reaction, are used to form the nine-membered macrocycle with high diastereoselectivity. The stereochemical outcome is often directed by the axial chirality of a macrocyclic precursor.
-
Gold-Catalyzed Cycloisomerizations: Gold(I) catalysts are employed to facilitate the cycloisomerization of allene-functionalized pyrroles. The choice of chiral ligand on the gold catalyst is crucial for inducing high enantioselectivity, which in turn can influence the diastereoselectivity of subsequent steps.
-
Chiral Auxiliary-Mediated C-H Activation: This approach utilizes a chiral auxiliary to direct the stereoselective functionalization of a C-H bond, establishing a key stereocenter early in the synthesis.
Q2: My palladium-catalyzed transannular Heck cyclization is giving a poor diastereomeric ratio. What are the common causes?
A2: Poor diastereoselectivity in the Zakarian-type Heck cyclization can often be attributed to several factors. Refer to the troubleshooting guide below for specific solutions. Common issues include impure starting materials, incorrect solvent, or problems with the catalyst system. The axial chirality of the 13-membered lactam precursor is critical for achieving high enantiospecificity in the creation of the quaternary chiral center.[1]
Q3: I am observing low enantioselectivity in the gold-catalyzed cycloisomerization step. How can I improve this?
A3: Low enantioselectivity in the Voituriez-type gold-catalyzed cycloisomerization is typically related to the chiral ligand, the gold precursor, or the reaction conditions. Ensure the chiral phosphoramidite ligand is of high purity and the gold catalyst is handled under inert conditions. The choice of solvent can also play a significant role.
Q4: The use of an oxazolinyl ketone chiral auxiliary in the Sames C-H activation approach is resulting in a low enantiomeric excess. What should I check?
A4: Achieving high enantiomeric excess (60-75% ee) with oxazolinyl ketone chiral auxiliaries in the asymmetric C-H bond functionalization depends on the integrity of the chiral auxiliary and the platinum complex.[2] Degradation of the auxiliary or incomplete formation of the chiral platinum complex can lead to poor stereochemical control.
Troubleshooting Guides
Palladium-Catalyzed Transannular Heck Cyclization (Zakarian Method)
Issue: Low Diastereoselectivity or Poor Yield
| Potential Cause | Recommended Solution |
| Impure Macrocyclic Precursor: The conformational rigidity and axial chirality of the 13-membered lactam precursor are essential for high diastereoselectivity. | Purify the precursor meticulously, for example by flash chromatography, to ensure high purity. |
| Suboptimal Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization. | N,N-Dimethylacetamide (DMA) is a commonly used solvent. Ensure it is anhydrous and of high purity. |
| Catalyst and Ligand Issues: The choice of palladium source and ligand is critical. | Pd(OAc)₂ with PPh₃ as the ligand is a reported successful combination. Ensure the catalyst and ligand are accurately weighed and handled under an inert atmosphere. |
| Incorrect Base: The base plays a crucial role in the catalytic cycle. | Proton sponge (1,8-bis(dimethylamino)naphthalene) is an effective base for this transformation. |
| Temperature and Reaction Time: These parameters can affect the selectivity and yield. | The reaction is typically run at elevated temperatures (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
.
Figure 1: Troubleshooting Logic for Low Diastereoselectivity in Heck Cyclization.
Gold(I)-Catalyzed Enantioselective Cycloisomerization (Voituriez Method)
Issue: Low Enantioselectivity and/or Poor Yield
| Potential Cause | Recommended Solution |
| Chiral Ligand Purity: The enantiomeric purity of the chiral phosphoramidite ligand is paramount for high enantioselectivity. | Use a freshly prepared or properly stored ligand of high enantiomeric purity. |
| Gold Catalyst Activity: The gold(I) precursor can be sensitive to air and moisture. | Use a reliable source of (MeCN)AuCl and AgSbF₆, and handle them under an inert atmosphere (e.g., in a glovebox). |
| Solvent Effects: The solvent can influence the catalyst activity and selectivity. | Dichloromethane (DCM) is a commonly used solvent. Ensure it is anhydrous. |
| Reaction Temperature: The reaction is typically run at low temperatures to enhance selectivity. | Maintain the reaction at the recommended temperature (e.g., 0 °C to room temperature) and monitor for decomposition. |
| Substrate Purity: Impurities in the allene-functionalized pyrrole can interfere with the catalyst. | Purify the substrate carefully before use. |
.
Figure 2: General Workflow for Gold(I)-Catalyzed Cycloisomerization.
Key Experimental Protocols
General Procedure for Palladium-Catalyzed Transannular Heck Cyclization
This protocol is based on the work of Zakarian and co-workers.[1]
-
Materials:
-
13-membered lactam precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Proton sponge (1,8-bis(dimethylamino)naphthalene)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the 13-membered lactam precursor in anhydrous DMA.
-
Add proton sponge, triphenylphosphine, and palladium(II) acetate to the solution.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomer of the cyclized product.
-
General Procedure for Gold(I)-Catalyzed Enantioselective Cycloisomerization
This protocol is based on the work of Voituriez and co-workers.
-
Materials:
-
Allene-functionalized pyrrole substrate
-
(S)-(-)-3,5-Xylyl-MeO-BIPHEP (or other suitable chiral phosphoramidite ligand)
-
(Acetonitrile)gold(I) chloride ((MeCN)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a glovebox, prepare the gold catalyst by stirring (MeCN)AuCl and the chiral phosphoramidite ligand in anhydrous DCM for 30 minutes. Then, add AgSbF₆ and stir for another 5 minutes.
-
In a separate flame-dried flask under an inert atmosphere, dissolve the allene-functionalized pyrrole substrate in anhydrous DCM.
-
Cool the substrate solution to the desired temperature (e.g., 0 °C).
-
Add the freshly prepared gold catalyst solution to the substrate solution.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by passing it through a short pad of silica gel, eluting with an appropriate solvent.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
-
References
Validation & Comparative
Preclinical Validation of Rhazinilam's Anticancer Activity in Animal Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Despite promising in vitro activity as a tubulin inhibitor, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of the anticancer efficacy of Rhazinilam and its derivatives in animal models. While numerous studies have detailed its mechanism of action and the synthesis of various analogues, quantitative data from preclinical animal studies remains elusive. This lack of in vivo data prevents a direct comparative analysis of this compound's performance against other established or experimental anticancer agents.
This compound, a natural product derivative, has garnered interest within the cancer research community for its ability to disrupt microtubule dynamics, a critical process in cell division. In vitro studies have consistently demonstrated its potent cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent. However, the translation of these in vitro findings to in vivo efficacy is a critical step in the drug development pipeline, and one that appears to be publicly undocumented for this compound.
This guide aims to provide a framework for the type of comparative analysis that would be necessary to evaluate this compound's potential, should in vivo data become available. It will outline the necessary experimental data, methodologies, and comparative agents that would be required for a thorough assessment.
The Crucial Role of In Vivo Studies
Preclinical animal models are indispensable for evaluating the therapeutic potential of a drug candidate. They provide vital information on:
-
Antitumor Efficacy: The ability of the drug to inhibit tumor growth and prolong survival in a living organism.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the compound, which determines its bioavailability and dosage.
-
Toxicity: The adverse effects of the drug on various organs and systems.
-
Dosing and Scheduling: The optimal dose and frequency of administration to maximize efficacy and minimize toxicity.
Without such data for this compound, its standing as a viable anticancer candidate in comparison to other tubulin inhibitors or standard-of-care chemotherapeutics cannot be definitively established.
Hypothetical Comparative Framework
To illustrate the required data for a comprehensive comparison, this guide presents a hypothetical scenario where in vivo data for a potent this compound derivative, hereafter referred to as "Rhaz-D," is available. We will compare it to Paclitaxel, a widely used tubulin-targeting agent.
Data Presentation: Comparative Efficacy and Toxicity
A crucial component of a comparative guide is the clear and concise presentation of quantitative data. The following tables exemplify how the in vivo antitumor activity and toxicity of "Rhaz-D" would be compared against Paclitaxel in a human tumor xenograft model (e.g., A549 non-small cell lung cancer).
Table 1: Comparative Antitumor Efficacy of "Rhaz-D" and Paclitaxel in A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 (± 150) | - |
| "Rhaz-D" | 10 mg/kg, q3d | 600 (± 75) | 60 |
| "Rhaz-D" | 20 mg/kg, q3d | 300 (± 50) | 80 |
| Paclitaxel | 10 mg/kg, q3d | 525 (± 60) | 65 |
Table 2: Comparative Toxicity Profile of "Rhaz-D" and Paclitaxel
| Treatment Group | Dose and Schedule | Mean Body Weight Change (%) at Day 21 (± SD) | Observed Toxicities |
| Vehicle Control | - | +5 (± 1.5) | None |
| "Rhaz-D" | 10 mg/kg, q3d | -2 (± 1.0) | Mild lethargy |
| "Rhaz-D" | 20 mg/kg, q3d | -8 (± 2.5) | Moderate lethargy, transient neutropenia |
| Paclitaxel | 10 mg/kg, q3d | -10 (± 3.0) | Significant lethargy, neutropenia, alopecia |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and critical evaluation of experimental data. Below are sample protocols for the key experiments that would be cited.
Human Tumor Xenograft Model
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Six-to-eight-week-old female athymic nude mice are used. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Implantation: 5 x 10⁶ A549 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group). "Rhaz-D" (formulated in 10% DMSO, 40% PEG300, 50% saline) and Paclitaxel (in a cremophor-based vehicle) are administered via intraperitoneal injection every three days (q3d). The vehicle control group receives the corresponding vehicle.
-
Efficacy Evaluation: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
-
Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance between groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex information. The following are examples of diagrams that would be crucial for this comparative guide.
Experimental Workflow
Signaling Pathway of Tubulin Inhibitors
Conclusion
The exploration of novel anticancer agents is a cornerstone of oncological research. This compound has shown promise in early, in vitro studies. However, the absence of publicly available in vivo data makes it impossible to currently validate its anticancer activity in a preclinical setting and compare it to existing therapies. The framework provided in this guide highlights the necessary data and experimental rigor required for such an evaluation. The scientific community awaits the publication of in vivo studies on this compound or its potent analogues to determine its true potential in the fight against cancer.
A Comparative Analysis of Rhazinilam with Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Rhazinilam, a unique microtubule-targeting agent, with other established classes of microtubule inhibitors, namely taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine). This document aims to offer an objective comparison of their mechanisms of action, cellular effects, and cytotoxic profiles, supported by experimental data and detailed methodologies.
Introduction to Microtubule-Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified into two main categories: microtubule stabilizers and destabilizers.
Overview of Compared Agents
-
This compound: A natural product-derived small molecule that exhibits a unique mechanism of action. While it leads to microtubule stabilization in cells, similar to taxanes, in vitro it induces the formation of anomalous tubulin spirals.[1] Its binding site on tubulin is considered novel and distinct from other known MTAs.[2]
-
Taxanes (e.g., Paclitaxel): A class of microtubule stabilizers that bind to the β-tubulin subunit within the microtubule lumen.[3] This binding promotes tubulin polymerization and stabilizes existing microtubules, leading to the formation of non-functional microtubule bundles and mitotic arrest.
-
Vinca Alkaloids (e.g., Vincristine): A class of microtubule destabilizers that bind to the β-tubulin subunit at the vinca domain, preventing tubulin polymerization. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle and cell cycle arrest in M-phase.
Comparative Data
Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Paclitaxel, and Vincristine in various cancer cell lines. It is important to note that direct comparisons are best made when the agents are tested under identical experimental conditions within the same study.
| Cell Line | Drug | IC50 (µM) | Reference |
| Human Burkitt's Lymphoma (CA46) | (±)-B-Norrhazinal (this compound analog) | 3 | [3] |
| Human Breast Cancer (MCF-7) | (-)-Rhazinilam | 0.97 ± 0.3 | [4] |
| (±)-Rhazinilam | 1.8 ± 0.7 | [4] | |
| Various Human Cancer Cell Lines | Paclitaxel | 0.002 - 0.01 | [4][5] |
| Various Human Cancer Cell Lines | Vincristine | 0.001 - 0.05 | [6][7] |
Note: The provided IC50 values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Mechanism of Action and Binding Sites
The distinct biological effects of these agents stem from their different binding sites on the tubulin dimer and their subsequent impact on microtubule dynamics.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Enantioselective Activity of (-)-Rhazinilam: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantioselective activity of (-)-Rhazinilam, a potent microtubule-targeting agent. This document summarizes key experimental data, details relevant protocols, and visualizes the compound's mechanism of action.
(-)-Rhazinilam, the naturally occurring enantiomer of the alkaloid rhazinilam, demonstrates significant cytotoxic and antimitotic properties, positioning it as a compound of interest in oncology research. Its biological activity is highly stereospecific, with the (-)-enantiomer being markedly more active than its synthetic counterpart, (+)-rhazinilam. This guide delves into the specifics of this enantioselectivity, offering a comparative analysis with other microtubule inhibitors and providing the necessary data for informed research decisions.
Comparative Analysis of Biological Activity
The primary mechanism of action for (-)-Rhazinilam is the disruption of microtubule dynamics. Unlike some microtubule stabilizers, (-)-Rhazinilam has a complex interaction with tubulin, leading to the formation of aberrant spiral polymers and microtubule bundles, which ultimately induces cell cycle arrest and apoptosis.[1]
Cytotoxicity Data
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| (-)-Rhazinilam | KB (human oral cancer) | Not specified, but active | [2] |
| HCT-116 (human colon cancer) | Not specified, but active | ||
| MDA-MB-231 (human breast cancer) | Not specified, but active | ||
| Rhazinal | KB (vincristine-resistant) | 4.06 | [1] |
| KB (drug-sensitive) | 0.73 | [1] | |
| Leuconolam | Not specified | Inactive (no tubulin-related activity) | [1] |
Tubulin Polymerization Inhibition
The enantioselective activity of (-)-Rhazinilam is further evidenced by its potent inhibition of tubulin polymerization.
| Compound | Assay Condition | IC50 (µM) | Reference |
| (-)-Rhazinilam | Microtubule assembly with microtubule-associated proteins (MAPs) | 2.3 ± 0.071 | |
| NSC 613241 | Microtubule assembly with microtubule-associated proteins (MAPs) | 1.9 ± 0.11 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures to determine the cytotoxic effects of (-)-Rhazinilam.
1. Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
2. Compound Treatment:
-
Prepare a stock solution of (-)-Rhazinilam in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (-)-Rhazinilam. Include a vehicle control (DMSO) and a positive control.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This protocol is based on the light-scattering principle to monitor microtubule assembly.
1. Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM stock solution of GTP.
-
Prepare stock solutions of (-)-Rhazinilam and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in DMSO.
2. Reaction Mixture Assembly:
-
On ice, prepare the reaction mixture containing tubulin (final concentration 1-2 mg/mL), general tubulin buffer, and 1 mM GTP.
-
Add the desired concentration of (-)-Rhazinilam or control compounds. The final DMSO concentration should be kept low (e.g., <2%).
3. Polymerization Monitoring:
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
Record the absorbance every 30-60 seconds for 60-90 minutes.
4. Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the lag phase, polymerization rate, and the steady-state polymer mass.
-
For inhibitors, calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of (-)-Rhazinilam and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for (-)-Rhazinilam-induced apoptosis.
Caption: Experimental workflow for confirming (-)-Rhazinilam's activity.
References
A Comparative Analysis of Synthetic Strategies Towards Rhazinilam and Its Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the key synthetic routes to the potent antitumor agent Rhazinilam and its derivatives. We delve into the evolution of synthetic strategies, from the initial racemic synthesis to modern asymmetric and modular approaches, presenting key quantitative data, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic pathways.
This compound, a unique monoterpenoid indole alkaloid, has garnered significant attention due to its taxol-like microtubule-stabilizing activity.[1] Its intriguing molecular architecture, featuring a strained nine-membered lactam, a stereogenic quaternary center, and axial chirality, has made it a challenging and attractive target for total synthesis.[1] This guide will compare and contrast several seminal total syntheses, highlighting their ingenuity and efficiency, and explore a modular approach for the synthesis of this compound analogs for structure-activity relationship (SAR) studies.
Comparative Performance of Key Synthetic Routes
The following table summarizes the quantitative performance of several notable total syntheses of this compound, offering a clear comparison of their efficiency.
| Synthetic Route | Key Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Enantiomeric Excess (%) | Reference |
| Smith (1973) | Friedel-Crafts Cyclization | ~1.3 | 12 | Racemic | [1] |
| Sames (2002) | Asymmetric C-H Bond Activation | Not explicitly stated | 10 | 60-75 | [2] |
| Nelson (2006) | Gold(I)-Catalyzed Allene Cyclization | 22 | 14 | >98 | [1] |
| Zakarian (2010) | Pd-Catalyzed Transannular Cyclization | 19 (for the racemate) | 11 | >99 (after resolution) | [1][3] |
| Carreira (2017) | Asymmetric Cu-Catalyzed Propargylic Substitution | 11 | 10 | 96 | |
| Voituriez (2017) | Enantioselective Au(I)-Catalyzed Allene Cycloisomerization | 20 | 9 | 83 | [4] |
| Zhu (2016) | Pd-Catalyzed Decarboxylative Allylic Alkylation | 16.4 | 12 | 86 | |
| García-Ramírez (2022) | Radical Addition/Cyclization Cascade (for analogs) | Varies (e.g., 12% for desethylrhazinal) | ~7 | Racemic | [5][6] |
Key Synthetic Strategies and Methodologies
This section details the core strategies of selected syntheses and provides experimental protocols for their most innovative steps.
The First Total Synthesis: Smith's Racemic Approach (1973)
The pioneering synthesis of (±)-Rhazinilam by Smith and coworkers established the feasibility of constructing its complex architecture.[1] The key steps involved the formation of a γ-lactone, followed by a series of transformations to build the nine-membered ring and the pyrrole moiety, culminating in a Friedel-Crafts cyclization to forge the biaryl linkage.[1]
Logical Flow of Smith's Synthesis
Caption: Overall strategy of Smith's racemic total synthesis.
Asymmetric C-H Bond Activation: The Sames Synthesis (2002)
A significant advancement was the development of an asymmetric synthesis by the Sames group, which introduced the concept of a directed C-H bond activation to install the crucial chirality.[2] This strategy utilized a chiral auxiliary to control the stereochemistry of a platinum-mediated dehydrogenation.[2]
Experimental Protocol: Asymmetric Dehydrogenation
A solution of the diethylpyrrole substrate complexed with a chiral platinum(II) species is heated in the presence of an oxidant. The chiral ligand on the platinum directs the C-H activation to one of the prochiral ethyl groups, leading to the formation of a vinyl group with a specific stereochemistry. The reaction is quenched, and the product is purified by chromatography.
Key Transformation in Sames's Synthesis
Caption: Asymmetric C-H activation as the key step.
Gold-Catalyzed Cyclization: The Nelson (2006) and Voituriez (2017) Syntheses
The use of gold catalysis has proven to be a powerful tool in the synthesis of this compound. The Nelson group developed a synthesis featuring a gold(I)-catalyzed intramolecular addition of a pyrrole to an enantioenriched allene.[1] Later, the Voituriez group reported a highly efficient enantioselective gold(I)-catalyzed cycloisomerization of an allene-functionalized pyrrole.[4]
Experimental Protocol: Enantioselective Gold(I)-Catalyzed Cycloisomerization (Voituriez)
To a solution of the allene-functionalized pyrrole in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of a chiral gold(I) complex. The reaction is stirred at a specific temperature until completion, monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the enantioenriched tetrahydroindolizine core of this compound.[4]
Gold-Catalyzed Cyclization Strategy
Caption: Enantioselective gold-catalyzed key step.
Palladium-Catalyzed Transannular Cyclization: The Zakarian Synthesis (2010)
The Zakarian group introduced an elegant strategy based on a palladium-catalyzed transannular Heck-type cyclization.[1][3] A key feature of this synthesis is the transfer of axial chirality from a macrocyclic precursor to the point chirality of the quaternary center in this compound.[1][3]
Experimental Protocol: Pd-Catalyzed Transannular Cyclization
A solution of the axially chiral macrocyclic precursor in a suitable solvent (e.g., DMF) is treated with a palladium(0) catalyst, a phosphine ligand, and a base. The mixture is heated to effect the intramolecular cyclization. After completion, the reaction is worked up, and the product is purified by chromatography to afford the tetracyclic core of this compound.[3]
Zakarian's Transannular Cyclization Approach
Caption: Chirality transfer via transannular cyclization.
Modular Synthesis of this compound Analogs: The García-Ramírez Approach (2022)
For the exploration of structure-activity relationships, a modular synthesis that allows for the rapid generation of analogs is highly valuable. The García-Ramírez group developed such a strategy based on a radical addition/cyclization cascade to assemble the tetrahydroindolizine system, followed by a Pd-mediated cyclization to form the nine-membered lactam.[5][6] This approach enables the variation of different structural components of the this compound scaffold.[6]
Experimental Protocol: Radical Addition/Cyclization Cascade
A solution of an N-alkenylpyrrole derivative and a suitable radical precursor in a degassed solvent is heated in the presence of a radical initiator. The reaction proceeds through an intermolecular radical addition followed by an intramolecular cyclization to form the tetrahydroindolizine core. The product is then isolated and purified.[6]
Modular Strategy for Analog Synthesis
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 2. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Modular Synthesis of the this compound Family of Alkaloids and Analogs Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating the In Vivo Efficacy and Toxicity of Novel Rhazinilam Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Rhazinilam and its derivatives have emerged as a promising class of compounds that, like the taxanes and vinca alkaloids, target microtubules. However, a significant gap exists in the literature regarding the in vivo performance of novel this compound derivatives, with the parent compound, (-)-rhazinilam, reportedly showing a lack of in vivo activity. This guide provides a framework for the preclinical in vivo evaluation of new this compound analogs, offering a comparative perspective against established microtubule inhibitors, paclitaxel and vincristine.
Mechanism of Action: Targeting Microtubule Dynamics
This compound and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. Unlike taxanes (e.g., paclitaxel) which stabilize microtubules, and vinca alkaloids (e.g., vincristine) which promote their disassembly, this compound appears to induce the formation of anomalous tubulin polymers, leading to mitotic arrest and apoptosis.
Figure 1: Comparative mechanism of action of microtubule inhibitors.
In Vitro Cytotoxicity of this compound Derivatives
While in vivo data is scarce, several studies have reported the in vitro cytotoxicity of this compound and its analogs against various cancer cell lines. These data provide an initial indication of their potential as anticancer agents.
| Compound/Analog | Cell Line | IC50 (µM) | Citation |
| (-)-Rhazinilam | KB | 1.5 | [1] |
| Analog 6f | KB | 2.0 | [1] |
| Analog 5o | KB | >10 | [1] |
| Nor-rhazinicine | KB | >10 | |
| Rhazinicine | KB | 2.5 | |
| Rhazinal | HCT-116 | 0.8 |
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives. IC50 values represent the concentration required to inhibit 50% of cell growth.
Comparative In Vivo Efficacy
To establish the therapeutic potential of novel this compound derivatives, their in vivo efficacy must be evaluated in relevant animal models, typically xenografts where human tumor cells are implanted into immunocompromised mice. The following table presents example data for paclitaxel and vincristine in a human breast cancer xenograft model, which can serve as a benchmark for future studies on this compound analogs.
| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Citation |
| Novel this compound Derivative (Hypothetical) | TBD | TBD | TBD | - |
| Paclitaxel | 20 | i.v., weekly | ~60 | |
| Vincristine | 1 | i.v., weekly | ~50 | |
| Vehicle Control | - | i.v., weekly | 0 | - |
Table 2: Example of Comparative In Vivo Efficacy in a Breast Cancer Xenograft Model. TBD: To be determined based on tolerability studies.
In Vivo Toxicity Profile
A critical aspect of drug development is determining the therapeutic window, which requires a thorough assessment of in vivo toxicity. Acute and sub-chronic toxicity studies are essential to identify dose-limiting toxicities and establish a safe dosing regimen.
| Compound | LD50 (mg/kg) | Species | Route | Major Toxicities | Citation |
| Novel this compound Derivative (Hypothetical) | TBD | Mouse | i.v. | TBD | - |
| Paclitaxel | ~30 | Mouse | i.v. | Myelosuppression, neurotoxicity | |
| Vincristine | ~2 | Mouse | i.v. | Neurotoxicity, myelosuppression |
Table 3: Comparative Acute Toxicity Profile. LD50: Lethal dose for 50% of the test population. TBD: To be determined.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of novel compounds. Below are standardized methodologies for key in vivo experiments.
In Vivo Efficacy Study: Xenograft Model
-
Cell Culture: Human cancer cells (e.g., MDA-MB-231 breast cancer) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 cells in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Randomization: When tumors reach a volume of 100-150 mm^3, mice are randomized into treatment and control groups.
-
Drug Administration: The novel this compound derivative, comparator drugs (e.g., paclitaxel, vincristine), and vehicle control are administered (e.g., intravenously) according to the predetermined dosing schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a specified duration. Body weight is monitored as a general indicator of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.
Acute In Vivo Toxicity Study
-
Animal Model: Healthy male and female mice (e.g., CD-1) are used.
-
Dose Escalation: A single dose of the novel this compound derivative is administered (e.g., intravenously) to groups of mice at escalating concentrations.
-
Observation Period: Animals are observed for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
LD50 Determination: The dose that results in 50% mortality is determined using statistical methods (e.g., probit analysis).
-
Pathology: At the end of the study, surviving animals are euthanized, and major organs are collected for histopathological analysis to identify any treatment-related changes.
Figure 2: General workflow for preclinical in vivo validation.
Conclusion
While novel this compound derivatives have shown promise in in vitro studies, their successful translation to the clinic is contingent upon rigorous in vivo validation. By employing standardized xenograft models for efficacy and comprehensive toxicity studies, researchers can systematically evaluate their therapeutic potential. Direct comparisons with established microtubule inhibitors like paclitaxel and vincristine are essential to determine the relative advantages of these new compounds. The methodologies and comparative framework presented in this guide are intended to support the robust preclinical development of the next generation of microtubule-targeting anticancer drugs.
References
A Head-to-Head Comparison of Rhazinilam and Vinca Alkaloids on Microtubule Destabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Rhazinilam and the well-established vinca alkaloids in their effects on microtubule destabilization. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be an objective resource for researchers in oncology, cell biology, and pharmacology.
At a Glance: Key Differences in Microtubule Destabilization
| Feature | This compound | Vinca Alkaloids (e.g., Vinblastine, Vincristine) |
| Primary Mechanism | Complex; inhibits both microtubule assembly and disassembly, promotes formation of abnormal tubulin spirals.[1] | Inhibit microtubule polymerization; at high concentrations cause depolymerization, at low concentrations suppress microtubule dynamics.[2] |
| Binding Site on Tubulin | Evidence suggests a distinct binding site from vinca alkaloids, though some studies indicate potential interaction at the vinca domain.[3][4] | Bind to the "Vinca domain" on the β-tubulin subunit.[5][6] |
| Potency (Inhibition of Microtubule Polymerization) | IC50: ~2.3 µM | IC50 (Vinblastine): ~0.43 µM |
| Potency (Inhibition of Cell Proliferation) | IC50: Low micromolar range | IC50: Nanomolar range (e.g., Vinblastine: ~0.45 nM, Vincristine: ~1.1 nM, Vinorelbine: ~1.25 nM) |
In-Depth Mechanistic Analysis
This compound and vinca alkaloids, while both classified as microtubule-destabilizing agents, exhibit distinct mechanisms of action that influence their cellular effects.
Vinca Alkaloids: These classic antimitotic agents bind to a specific site on β-tubulin, known as the Vinca domain.[5][6] This binding event interferes with the addition of tubulin dimers to the growing ends of microtubules. At high concentrations, vinca alkaloids lead to the depolymerization of microtubules and the formation of paracrystalline aggregates.[2] At lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules, effectively freezing them in a state that is incompatible with proper mitotic spindle function, leading to cell cycle arrest in M-phase and subsequent apoptosis.[7][8]
This compound: The mechanism of this compound is more complex and not as fully elucidated as that of the vinca alkaloids. It has been shown to both inhibit the assembly and disassembly of microtubules.[1] A hallmark of this compound's action is its ability to induce the formation of abnormal spiral polymers of tubulin.[1][9] While some evidence suggests a possible interaction at the vinca domain, other studies strongly indicate that this compound binds to a distinct site on tubulin.[3][4] This unique mechanism may underlie its different cellular phenotype, which in some contexts, such as the induction of microtubule bundling in cells, can resemble the effects of microtubule-stabilizing agents like paclitaxel.[1][9]
Caption: Comparative signaling pathways of this compound and Vinca Alkaloids.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative vinca alkaloids. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Inhibition of in vitro Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| This compound | 2.3 ± 0.071 | [10] |
| Vinblastine | 0.43 | [11] |
Table 2: Inhibition of HeLa Cell Proliferation
| Compound | IC50 (nM) | Reference |
| Vinflunine | 18 | [12] |
| Vinorelbine | 1.25 | [12] |
| Vinblastine | 0.45 | [12] |
| This compound | Low µM range | [10] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compounds (this compound, Vinca Alkaloid) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
On ice, add tubulin to the G-PEM buffer.
-
Add the test compound solutions to the wells of a pre-warmed 37°C microplate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Mitotic Index Determination
This assay quantifies the percentage of cells in a population that are undergoing mitosis. An increase in the mitotic index is indicative of a cell cycle block at the G2/M phase, a common effect of microtubule-destabilizing agents.
Materials:
-
Cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Fixative (e.g., 70% ethanol)
-
DNA stain (e.g., DAPI or Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips (for manual counting) or a flow cytometer
Procedure (Manual Counting):
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Fix the cells with a suitable fixative.
-
Stain the cells with a DNA-specific fluorescent dye (e.g., DAPI) to visualize the chromosomes.
-
Mount the coverslips on microscope slides.
-
Using a fluorescence microscope, count the total number of cells and the number of cells in mitosis (characterized by condensed and visible chromosomes) in several random fields of view.
-
Calculate the mitotic index using the formula: Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
Procedure (Flow Cytometry):
-
Culture and treat cells as described above.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Stain the cells with a DNA content dye (e.g., Propidium Iodide).
-
Analyze the cell population using a flow cytometer to determine the percentage of cells in the G2/M phase of the cell cycle.
Conclusion
Both this compound and vinca alkaloids effectively destabilize microtubules, leading to mitotic arrest and subsequent cell death. However, they achieve this through distinct mechanisms and with differing potencies. Vinca alkaloids are generally more potent, with IC50 values for cell proliferation in the nanomolar range, and act through the well-characterized Vinca domain. This compound, while less potent, exhibits a complex and unique mechanism of action that may offer opportunities for targeting different cellular vulnerabilities or overcoming resistance mechanisms associated with traditional vinca alkaloids. Further research into the precise binding site and downstream signaling pathways of this compound will be crucial for fully understanding its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (-)-Rhazinilam and the diphenylpyridazinone NSC 613241: Two compounds inducing the formation of morphologically similar tubulin spirals but binding apparently to two distinct sites on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sserc.org.uk [sserc.org.uk]
- 11. Mitotic Index Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Investigating mitosis in allium root tip squash [practicalbiology.org]
Unveiling the Binding Characteristics of Rhazinilam to Tubulin Isotypes: A Comparative Analysis
Rhazinilam is a unique natural product that disrupts microtubule dynamics, a critical process for cell division and integrity.[1] Unlike some agents that bind to the soluble αβ-tubulin dimer, studies involving radiolabeled this compound have indicated that it does not bind to the unpolymerized dimer but is incorporated into the aberrant tubulin polymers it induces.[2][3] This suggests a potential preference for a polymerized or conformationally altered state of tubulin. Its mode of action is complex, involving the inhibition of microtubule assembly and the promotion of abnormal spiral polymer formation.[1][4] Notably, this compound is suggested to bind to a site on tubulin that is distinct from those of other common antitubulin agents.[2][3]
Comparative Binding Affinities of Tubulin-Targeting Agents
To provide a framework for evaluating the binding affinity of this compound, the following table summarizes the dissociation constants (Kd) of several well-characterized tubulin-binding agents across different β-tubulin isotypes. It is important to note that direct comparative data for this compound is not currently available in published literature.
| Compound | Binding Site | βI-tubulin (Kd, µM) | βII-tubulin (Kd, µM) | βIII-tubulin (Kd, µM) | βIV-tubulin (Kd, µM) |
| This compound | Unique Site | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Colchicine | Colchicine Site | 0.32 | 0.52 ± 0.02[5] | 1.54 ± 0.29[5] | 0.29 ± 0.04[5] |
| Paclitaxel | Taxol Site | Binds | Binds | Lower affinity[5] | Binds |
| Vinblastine | Vinca Alkaloid Site | Binds | Binds | Weaker interaction[5] | Binds |
Experimental Protocols for Determining Tubulin Binding Affinity
The following are detailed methodologies for key experiments used to quantify the binding affinity of compounds to tubulin and its isoforms.
Protocol 1: Fluorescence Quenching Assay
This assay leverages the intrinsic fluorescence of tryptophan residues in tubulin, which is often quenched upon ligand binding.
Materials:
-
Purified tubulin isotypes (e.g., αβII, αβIII, αβIV)
-
This compound or other compound of interest
-
PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the purified tubulin isotype in PEM buffer to a final concentration of 2 µM.
-
Prepare serial dilutions of the test compound in the same buffer.
-
In a quartz cuvette, add the tubulin solution.
-
Set the fluorometer to an excitation wavelength of 295 nm and an emission wavelength scan from 310 to 400 nm.[5]
-
Record the baseline fluorescence of the tubulin solution.
-
Titrate the tubulin solution with increasing concentrations of the test compound, allowing the mixture to equilibrate for 2-5 minutes after each addition.
-
Record the fluorescence spectrum after each titration.
-
Correct the fluorescence intensity data for dilution effects.
-
The dissociation constant (Kd) can be calculated by fitting the quenching data to the Stern-Volmer equation or by nonlinear regression analysis of the binding isotherm.
Protocol 2: Microtubule Cosedimentation Assay
This method determines if a compound binds to polymerized microtubules.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Paclitaxel (for stabilizing microtubules)
-
PEM buffer
-
Glycerol cushion (e.g., 60% glycerol in PEM buffer)
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Induce tubulin polymerization by incubating tubulin (e.g., 2 mg/mL) with GTP and paclitaxel in PEM buffer at 37°C for 30 minutes.[5]
-
Incubate the pre-formed microtubules with varying concentrations of the test compound for 15 minutes at 37°C.[5]
-
Layer the reaction mixtures onto a glycerol cushion in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in PEM buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to quantify the amount of tubulin in each fraction.
-
The amount of the test compound in the supernatant and pellet can be quantified by a suitable method (e.g., HPLC, spectrophotometry) to determine the fraction bound to microtubules.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the fluorescence quenching and cosedimentation assays.
Caption: Workflow for determining binding affinity via fluorescence quenching.
Caption: Workflow for the microtubule cosedimentation assay.
References
- 1. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00026A [pubs.rsc.org]
- 2. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Cellular Response: A Comparative Transcriptomic Analysis of Rhazinilam and Other Antimitotic Agents in Cancer Cells
For Immediate Release
In the intricate world of cancer therapy, antimitotic agents remain a cornerstone of treatment, effectively halting the relentless proliferation of cancer cells by disrupting the microtubule dynamics essential for cell division. While classic drugs like taxanes and vinca alkaloids have long been in clinical use, newer agents such as Rhazinilam are emerging with promising, potentially distinct, mechanisms of action. This guide provides a comparative transcriptomic overview of the cellular response to this compound versus other well-established antimitotics, namely paclitaxel (a taxane) and vincristine (a vinca alkaloid), offering researchers, scientists, and drug development professionals a side-by-side look at their impact on gene expression in cancer cells.
While direct comparative transcriptomic data for this compound is not yet available in published literature, its known "taxol-like" activity—promoting microtubule stabilization—provides a framework for inferring its potential transcriptomic signature.[1][2] This comparison is therefore synthesized from independent transcriptomic studies of paclitaxel and vincristine, providing a valuable, albeit indirect, comparative landscape.
Quantitative Data Summary
The following tables summarize the differentially expressed genes (DEGs) and key affected pathways in cancer cells upon treatment with paclitaxel and vincristine. This data is extracted from studies on various cancer cell lines, including breast cancer and leukemia.
Table 1: Comparison of Differentially Expressed Genes (DEGs) in Response to Antimitotic Agents
| Feature | Paclitaxel | Vincristine | This compound (Inferred) |
| Primary Mechanism | Microtubule Stabilization | Microtubule Destabilization | Microtubule Stabilization |
| Key Upregulated Genes | ABCB1, TUBB2B, Genes involved in interferon and inflammatory response, Ras signaling, and EMT[3] | Genes associated with heat shock response, protein kinases, and cell cycle[4][5] | Likely similar to Paclitaxel, including genes related to mitotic stress and cell cycle arrest. |
| Key Downregulated Genes | Genes associated with cell cycle progression. | HSP90AA1, ESR1, Genes related to topoisomerases and cathepsins[4][5] | Potentially genes involved in microtubule dynamics and cell proliferation. |
| Affected Cancer Cell Lines (in cited studies) | Triple-Negative Breast Cancer (HCC1143), Breast Cancer (MCF-7)[3][6] | T-Acute Lymphoblastic Leukemia (Jurkat), Breast Cancer (MCF-7)[4][7] | Not yet studied. |
Table 2: Key Signaling Pathways Altered by Antimitotic Agents
| Pathway | Paclitaxel | Vincristine | This compound (Inferred) |
| Cell Cycle Regulation | G2/M arrest, induction of mitotic slippage.[8] | G2/M arrest. | G2/M arrest, likely followed by apoptosis or mitotic catastrophe. |
| Apoptosis | Induction of apoptosis via mitotic arrest and subsequent cellular stress.[8] | Induction of apoptosis through both extrinsic and intrinsic pathways.[4][5] | Expected to induce apoptosis as a consequence of prolonged mitotic arrest. |
| Drug Resistance | Upregulation of ABC transporters (e.g., ABCB1).[3][7] | Upregulation of ABC transporters (e.g., MDR1).[7] | Potential for upregulation of drug efflux pumps. |
| Stress Response | Activation of inflammatory and interferon signaling pathways.[3] | Activation of heat shock protein pathways.[4][5] | Likely to induce cellular stress pathways related to mitotic checkpoint activation. |
Experimental Protocols
The following are generalized experimental protocols for transcriptomic analysis of cancer cells treated with antimitotic agents, based on methodologies described in the cited literature.
1. Cell Culture and Drug Treatment:
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer) or Jurkat (T-acute lymphoblastic leukemia) are commonly used.[4][7]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Exposure: Cells are seeded at a specific density and treated with the antimitotic agent (e.g., paclitaxel, vincristine) at a predetermined concentration (often the IC50 value) for a specified duration (e.g., 24, 48, or 72 hours).[4] A vehicle-treated control group is always included.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from both treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Quality Assessment: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
3. Transcriptomic Analysis (RNA-Seq):
-
Library Preparation: RNA-sequencing libraries are prepared from the total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using an aligner such as STAR or HISAT2.
-
Quantification: Gene expression levels are quantified using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes between treated and control samples are identified using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed on the list of DEGs using tools like DAVID or GSEA to identify significantly affected biological processes and signaling pathways.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for comparing antimitotic agents.
Caption: Mechanisms of action for different antimitotic agents.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Generalized signaling pathway affected by antimitotics.
References
- 1. Demonstration of microtubule-like structures formed with (-)-rhazinilam from purified tubulin outside of cells and a simple tubulin-based assay for evaluation of analog activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (−)-RHAZINILAM AND THE DIPHENYLPYRIDAZINONE NSC 613241: TWO COMPOUNDS INDUCING THE FORMATION OF MORPHOLOGICALLY SIMILAR TUBULIN SPIRALS BUT BINDING APPARENTLY TO TWO DISTINCT SITES ON TUBULIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rbmb.net [rbmb.net]
- 5. More Related Gene Pathways to Vincristine-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the resistance mechanism of triple-negative breast cancer to paclitaxel through the scRNA-seq analysis | PLOS One [journals.plos.org]
- 7. A microarray based expression profiling of paclitaxel and vincristine resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene expression and mitotic exit induced by microtubule-stabilizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rhazinilam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Rhazinilam is paramount. Although specific toxicological properties for this compound are not widely documented, its classification as an antitumor agent with taxol-like activity necessitates stringent safety protocols.[1][2][3] The following guidance provides essential procedural information for the safe operational handling and disposal of this compound.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O | PubChem |
| Molecular Weight | 294.4 g/mol | PubChem |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Stability | Stable for several weeks at 0°C; decomposes rapidly at room temperature. | ResearchGate |
Personal Protective Equipment (PPE)
Due to the cytotoxic potential of this compound, a comprehensive suite of personal protective equipment must be worn at all times during handling. This includes compounding, administration, and disposal.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with powder-free, chemotherapy-rated gloves.[4] The outer glove should be placed over the gown cuff.[7] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[4] |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7] | Protects the body from splashes and aerosol exposure. |
| Eye and Face Protection | Safety goggles and a face shield.[4][5] | Provides a full range of protection against splashes to the face and eyes.[4] |
| Respiratory Protection | An N95 respirator or higher should be worn, especially when handling the powdered form of the compound or when there is a risk of aerosolization.[5] | Minimizes the risk of inhalation exposure. |
| Head and Shoe Covers | Disposable head and shoe covers.[5] | Prevents contamination of hair and personal footwear. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.[6]
-
Work should be conducted in a designated area with restricted access.[7]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface within the BSC by covering it with a disposable, absorbent, plastic-backed pad.
-
Weighing: If handling the solid form, carefully weigh the required amount in the BSC. Use a dedicated set of utensils (spatula, weighing paper).
-
Reconstitution: If preparing a solution, add the solvent slowly to the powdered this compound to avoid splashing.
-
Storage: this compound should be stored under an inert atmosphere at 0°C.[8] It is noted to decompose rapidly at room temperature.[8]
-
Labeling: All containers of this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings (e.g., "Cytotoxic," "Handle with PPE").
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, weighing paper, and disposable pads, should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9] |
| Sharps | Any needles or other sharps used in the handling of this compound should be disposed of immediately in a designated sharps container for cytotoxic waste. |
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound–leuconolam family of natural products: a half century of total synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound-leuconolam family of natural products: a half century of total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organ.su.se [organ.su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
